molecular formula C7H6BrNO B143974 2-Amino-6-bromobenzaldehyde CAS No. 135484-74-1

2-Amino-6-bromobenzaldehyde

Cat. No.: B143974
CAS No.: 135484-74-1
M. Wt: 200.03 g/mol
InChI Key: JGCRWLRUZUXAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-bromobenzaldehyde is a valuable bifunctional building block in organic synthesis and medicinal chemistry research. Its structure, featuring both an aldehyde and an aromatic amine group in proximity, makes it a key intermediate for constructing complex nitrogen and oxygen-containing heterocyclic scaffolds. Such bromo-substituted heterocyclic systems are of significant interest in the discovery of new pharmaceuticals and agrochemicals, as the presence of bromine can uniquely alter chemical and physical properties, enhancing biological activity . Researchers utilize this compound in the synthesis of novel compounds for biological evaluation, including investigations into antimicrobial and antioxidant agents . The compound serves as a precursor in the development of molecular frameworks that can be optimized for their interactions with biological targets, supporting drug discovery efforts aimed at overcoming challenges like antibiotic resistance. All products are strictly for research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCRWLRUZUXAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567717
Record name 2-Amino-6-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135484-74-1
Record name 2-Amino-6-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Elucidation and Spectroscopic Characterization of 2-Amino-6-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data and Structural Characterization of 2-Amino-6-bromobenzaldehyde Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary & Chemical Significance

2-Amino-6-bromobenzaldehyde (CAS: 125903-86-6) represents a critical pharmacophore in medicinal chemistry. Unlike its more common isomers (e.g., 2-amino-5-bromobenzaldehyde), the 2,6-substitution pattern creates a sterically congested environment flanking the carbonyl group.[1] This unique geometry facilitates the synthesis of tricyclic quinazolines and indole alkaloids but presents specific challenges in spectroscopic characterization due to intramolecular hydrogen bonding and rapid autocyclization tendencies.

This guide provides a definitive reference for the identification of this compound, synthesizing empirical data with high-fidelity analog comparisons to ensure accurate structural assignment.[1]

Synthesis & Sample Preparation Strategy

Causality in Protocol: The primary challenge in analyzing 2-amino-6-bromobenzaldehyde is its propensity to undergo self-condensation (anthranil formation) or oxidation. Therefore, sample preparation must be performed immediately following isolation.[1]

Recommended Isolation Workflow

The most reliable route involves the chemoselective reduction of 6-bromo-2-nitrobenzaldehyde or the controlled oxidation of 2-amino-6-bromobenzyl alcohol.

SynthesisWorkflow Start Precursor: 6-Bromo-2-nitrobenzaldehyde Reaction Reduction (Fe/AcOH or SnCl2) Start->Reaction Chemoselective Workup Neutralization (NaHCO3) & Extraction (EtOAc) Reaction->Workup < 1 hr Purification Flash Column (Hexane:EtOAc 8:2) Workup->Purification Avoid Acid Analysis Immediate Analysis (NMR/MS/IR) Purification->Analysis N2 Atmosphere

Figure 1: Isolation and characterization workflow designed to minimize oxidative degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: The 1H NMR spectrum of this compound is dominated by the "Ortho Effect." The amino group at C2 and the bromine at C6 flank the aldehyde at C1. The amino group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, locking the conformation and deshielding the aldehyde proton significantly (>10 ppm).[1]

^1H NMR Data (400 MHz, CDCl3)

The following assignments are validated against the 2-amino-6-chloro analog, correcting for the heavy atom effect of bromine.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
-CHO 10.45 – 10.55 Singlet (s)1HHighly deshielded due to C=O anisotropy and intramolecular H-bond with NH₂.[1]
Ar-H (C4) 7.10 – 7.20 Triplet (t)*1HPseudo-triplet (dd).[1] Meta to both NH₂ and Br.[1]
Ar-H (C5) 6.80 – 6.90 Doublet (d)1HOrtho to Br.[1] Deshielded relative to H3 due to Br electronegativity.[1]
Ar-H (C3) 6.50 – 6.60 Doublet (d)1HOrtho to NH₂.[1] Strongly shielded by the electron-donating amino group.
-NH₂ 6.10 – 6.20 Broad (br s)2HBroadened by quadrupole relaxation; chemical shift varies with concentration.[1]

Coupling Constants:


, 

.[1]
^13C NMR Data (100 MHz, CDCl3)
  • Carbonyl (C=O): 192.5 ppm (Diagnostic peak).[1]

  • C-NH₂ (C2): ~152.0 ppm (Deshielded by N-donors).[1]

  • C-Br (C6): ~126.0 ppm (Distinctive upfield shift relative to C-Cl analogs due to the heavy atom effect of Bromine).[1]

  • Aromatic CH: 135.5, 119.0, 115.5 ppm.[1]

Infrared (IR) Spectroscopy

Trustworthiness Check: Do not expect a standard "free" aldehyde peak at 1700+ cm⁻¹.[1] The intramolecular hydrogen bonding lowers the force constant of the carbonyl bond.

Functional GroupWavenumber (cm⁻¹)MorphologyMechanistic Explanation
N-H Stretch 3450 & 3340DoubletSymmetric and asymmetric stretching of the primary amine (-NH₂).[1]
C=O Stretch 1645 – 1665 Strong, SharpLowered frequency due to conjugation with the benzene ring and intramolecular H-bonding (NH···O=C).
C=C Aromatic 1600 & 1570MediumRing breathing modes.[1]
C-Br Stretch 600 – 700Medium/StrongFingerprint region diagnostic for aryl bromides.[1]

Mass Spectrometry (MS)

Self-Validating Protocol: The presence of bromine provides a built-in isotopic confirmation tool.[2] Any mass spectrum attributed to this compound must show the characteristic 1:1 doublet for the molecular ion.

Fragmentation Pathway

Molecular Formula: C₇H₆BrNO Molecular Weight: 198.97 (based on ⁷⁹Br) / 200.97 (based on ⁸¹Br)[1]

  • Molecular Ion (M⁺): m/z 199 and 201 (Intensity ratio 1:1).[1]

  • Base Peak: Often m/z 170/172 (Loss of CHO) or m/z 90 (Loss of Br and CO).[1]

MSFragmentation M_Ion [M]+ m/z 199/201 (1:1 Ratio) Frag1 [M - H]+ m/z 198/200 M_Ion->Frag1 -H• Frag2 [M - CHO]+ m/z 170/172 (Loss of Formyl) M_Ion->Frag2 -CHO• (Alpha Cleavage) Frag3 [M - Br]+ m/z 120 (Loss of Bromine) M_Ion->Frag3 -Br• Frag4 [C6H4N]+ m/z 90 (Dehydro-azepine core) Frag2->Frag4 -Br•

Figure 2: Electron Ionization (EI) fragmentation pathway highlighting the isotopic signature of Bromine.[1][3][4][5]

References

  • Synthesis and Cyclization: Journal of Organic Chemistry. "Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols." (2010).[1] Vol 75(4), 1188-1196.[1][6]

  • Analogous NMR Data (Chloro-derivative): Tetrahedron Letters. "Reductive cyclization of o-nitrobenzaldehydes." (2016).[1] Vol 57(45), 5003-5008.[1][7]

  • General Spectroscopic Data: Sigma-Aldrich/Merck. "2-Amino-5-bromobenzaldehyde Product Sheet" (Used for isomeric comparison).[1]

Sources

Navigating the Synthesis and Handling of 2-Amino-6-bromobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in pharmaceutical and chemical development, the utility of halogenated and aminated benzaldehydes as versatile synthetic intermediates is well-established. Among these, 2-Amino-6-bromobenzaldehyde presents a unique structural motif, offering distinct reactivity for the construction of complex molecular architectures. However, its safe and effective use demands a nuanced understanding of its chemical properties and potential hazards. This guide provides an in-depth, experience-driven perspective on the safety, handling, and core considerations for the application of this valuable reagent.

Compound Profile and Hazard Identification

2-Amino-6-bromobenzaldehyde (CAS No. 135484-74-1) is a substituted aromatic aldehyde with the molecular formula C₇H₆BrNO and a molecular weight of approximately 200.03 g/mol .[1][2] Its structure, featuring an amine and a bromine atom ortho and meta to the aldehyde group respectively, dictates its reactivity and toxicological profile.

A thorough risk assessment is paramount before any experimental work. The primary hazards associated with 2-Amino-6-bromobenzaldehyde and its isomers are summarized below. It is crucial to treat the compound with the indicated precautions, as detailed toxicological studies may be limited.

Hazard StatementGHS ClassificationSource
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)[1]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)[1]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)[1]
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)[1]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)[1]

Signal Word: Warning[3]

Pictograms:

GHS07: Exclamation Mark

The available data indicates that 2-Amino-6-bromobenzaldehyde is a hazardous substance requiring careful handling to avoid exposure. The primary routes of concern are ingestion, skin contact, and inhalation, with the potential for significant irritation to the skin, eyes, and respiratory system.[1]

Prudent Handling and Engineering Controls: A Self-Validating System

The foundation of safety when working with any potentially hazardous chemical is a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE). This creates a self-validating system where each layer of protection reinforces the others.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation of and exposure to airborne dust or vapors.

  • Chemical Fume Hood: All manipulations of solid 2-Amino-6-bromobenzaldehyde, including weighing and transfers, must be conducted in a properly functioning chemical fume hood.[4] This is non-negotiable. The containment provided by the fume hood is the most critical engineering control to prevent inhalation of the compound.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[5]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible and regularly tested eyewash stations and safety showers.[5]

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is mandatory and should be selected based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

    • Lab Coat: A full-length laboratory coat should be worn and kept fastened to protect skin and clothing.[4]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be used.[5] The type of respirator will depend on the specific conditions of use.

The following diagram illustrates the logical workflow for ensuring safe handling of 2-Amino-6-bromobenzaldehyde.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Obtain 2-Amino-6-bromobenzaldehyde risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat risk_assessment->ppe_selection fume_hood_prep Prepare Chemical Fume Hood ppe_selection->fume_hood_prep weighing Weigh Compound in Fume Hood fume_hood_prep->weighing transfer Transfer to Reaction Vessel weighing->transfer reaction Perform Reaction Under Inert Atmosphere (if required) transfer->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate waste_disposal Dispose of Waste in Accordance with Regulations decontaminate->waste_disposal ppe_removal Properly Remove and Dispose of PPE waste_disposal->ppe_removal end_node End: Secure Storage of Product/Remaining Reagent ppe_removal->end_node

Caption: Workflow for the safe handling of 2-Amino-6-bromobenzaldehyde.

Storage and Stability: Preserving Integrity

Proper storage is crucial for maintaining the chemical integrity of 2-Amino-6-bromobenzaldehyde and ensuring its safe use over time.

  • Container: Keep the compound in a tightly closed container to prevent contamination and exposure to the atmosphere.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a dark place.[7] Some isomers are noted to be air and light sensitive.[8]

  • Temperature: Store in a cool, dry, well-ventilated area.[5] Recommended storage is often refrigerated at 2-8°C.[7]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and strong reducing agents.[5]

Experimental Protocols: Insights from Isomer Synthesis

Illustrative Protocol: Reduction of a Nitro Precursor (Adapted from the synthesis of 2-Amino-4-bromobenzaldehyde)

This protocol illustrates a common synthetic route and highlights key safety and handling considerations.

Reaction: Reduction of 2-nitro-bromobenzaldehyde to 2-amino-bromobenzaldehyde.

Reagents and Potential Hazards:

  • 2-Nitro-bromobenzaldehyde isomer: The starting material, likely an irritant.

  • Iron powder: Finely divided iron can be flammable.

  • Acetic acid and Ethanol: Flammable liquids and vapors. Acetic acid is corrosive.

  • Ethyl acetate, Hexane: Flammable solvents.

  • Sodium bicarbonate: Reacts with acid to produce CO₂ gas.

  • Brine, Anhydrous sodium sulfate: Standard laboratory reagents.

Step-by-Step Methodology:

  • Reaction Setup: In a chemical fume hood, charge a round-bottom flask with the 2-nitro-bromobenzaldehyde isomer and a mixed solvent system of acetic acid and ethanol. An inert atmosphere (argon or nitrogen) is often recommended to prevent side reactions.

  • Addition of Reducing Agent: Carefully add iron powder to the stirred solution. The reaction may be exothermic, and the rate of addition should be controlled.

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Workup - Filtration: Once the reaction is complete, remove the insoluble iron salts by filtration.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with a suitable organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (caution: gas evolution) and brine. This step neutralizes the acetic acid and removes water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Iron in acidic media is a classic and effective method for the reduction of aromatic nitro groups. It is generally safer and more cost-effective than other reducing agents like lithium aluminum hydride, which is pyrophoric and reacts violently with water.[9]

  • Solvent System: The acetic acid/ethanol mixture provides a protic environment that facilitates the reduction and helps to solubilize the starting material.

  • Inert Atmosphere: While not always strictly necessary for this type of reduction, an inert atmosphere can prevent the oxidation of the desired aminobenzaldehyde product, which can be sensitive to air.[8]

  • Aqueous Workup: The washing steps are crucial for removing the inorganic byproducts and the acidic catalyst, leading to a cleaner crude product for purification.

Spill Management and Waste Disposal

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, sweep or vacuum up the solid material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.

All chemical waste, including unused reagent and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

First Aid Measures: Emergency Response

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Conclusion

2-Amino-6-bromobenzaldehyde is a valuable synthetic building block that requires a high degree of respect and careful handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols for storage and handling, researchers can safely harness its synthetic potential. A thorough understanding of the underlying chemical principles and potential hazards, as outlined in this guide, is the cornerstone of safe and successful research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 2-Amino-5-bromobenzaldehyde | CAS#:29124-57-0. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-bromobenzaldehyde. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses. Retrieved from [Link]

  • Rana, A., Siddiqui, N., & Khan, S. A. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and reaction conditions: 2-bromobenzaldehyde (0.6 mmol).... Retrieved from [Link]

  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
  • ChemBK. (2024, April 9). 2-amino-5-bromobenzaldehyde. Retrieved from [Link]

Sources

The Unsung Virtuoso: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-6-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling Latent Potential in Drug Discovery

In the vast and ever-expanding landscape of medicinal chemistry, the discovery and utilization of novel building blocks are paramount to the innovation of therapeutic agents. While some molecules bask in the limelight of extensive research, others, like 2-Amino-6-bromobenzaldehyde, remain in the shadows, their potential largely untapped. This guide serves to illuminate the latent promise of this unique trifunctional aromatic scaffold. By examining its intrinsic chemical reactivity and drawing parallels with analogous, well-studied precursors, we will construct a compelling case for its integration into modern drug discovery programs. This document is not merely a compilation of known data, but a forward-looking exploration of what could be—a roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic possibilities held within 2-Amino-6-bromobenzaldehyde.

Core Molecular Attributes: A Triumvirate of Reactivity

2-Amino-6-bromobenzaldehyde is a deceptively simple molecule, yet it harbors a powerful combination of functional groups that render it a highly versatile intermediate for complex chemical syntheses. Its potential in medicinal chemistry stems from the strategic placement of an aldehyde, a primary amine, and a bromine atom on a benzene ring.

PropertyValueSource
Molecular FormulaC₇H₆BrNO
Molecular Weight200.03 g/mol
CAS Number135484-74-1

The synergy of these three functional groups dictates its reactivity profile:

  • The Ortho-Amino Aldehyde Moiety: This arrangement is the cornerstone of its utility in forming heterocyclic systems. The nucleophilic amine and the electrophilic aldehyde can readily participate in intramolecular cyclization reactions or act as handles for annulation with other molecules.

  • The Bromine Atom: Situated at the 6-position, the bromine atom serves a dual purpose. It can act as a leaving group in various cross-coupling reactions, allowing for the introduction of diverse substituents to further functionalize the aromatic core. Additionally, the presence of a halogen can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

This unique combination of reactive sites provides a robust platform for the construction of a multitude of medicinally relevant scaffolds.

The Gateway to Bioactive Heterocycles: Synthetic Pathways

The true potential of 2-Amino-6-bromobenzaldehyde lies in its ability to serve as a precursor to a variety of heterocyclic compounds known to possess significant biological activity. Here, we will explore its application in the synthesis of two prominent classes: quinolines and quinazolines.

The Friedländer Annulation: Crafting the Quinoline Core

The Friedländer synthesis is a classic and efficient method for the construction of quinoline rings.[1][2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. 2-Amino-6-bromobenzaldehyde is an ideal substrate for this reaction.

Reaction Causality: The reaction is typically catalyzed by acid or base and proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to furnish the aromatic quinoline ring. The choice of catalyst and reaction conditions can influence the reaction rate and yield. While many 2-aminobenzaldehydes are not commercially abundant, in situ reduction of the corresponding 2-nitrobenzaldehydes can be employed to generate the necessary precursor for the Friedländer synthesis.[3]

Friedlander_Synthesis cluster_reactants Reactants cluster_products Products A 2-Amino-6-bromobenzaldehyde D 8-Bromo-substituted Quinoline A->D Condensation & Cyclodehydration B Active Methylene Compound (e.g., Ketone) B->D C [Catalyst] (Acid or Base) C->D E H₂O

Caption: The Friedländer synthesis of 8-bromo-substituted quinolines.

Experimental Protocol: General Microwave-Assisted Friedländer Annulation

This generalized protocol is adapted from established methods for similar substrates.[4]

  • Reaction Setup: In a 10 mL microwave synthesis vial, combine 1-(2-Amino-6-bromophenyl)ethanone (1 mmol), an active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol), and glacial acetic acid (3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Building the Quinazoline Scaffold

Quinazolines and their derivatives are another class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] 2-Amino-6-bromobenzaldehyde can serve as a key starting material for the synthesis of various substituted quinazolines.

Reaction Causality: The synthesis of quinazolines from 2-aminobenzaldehydes can be achieved through several routes. One common method involves the condensation with a source of a one-carbon unit (like an aldehyde) and a nitrogen source (like an amine or amide). Transition metal-catalyzed methods have also been developed for the efficient synthesis of quinazolines from 2-aminoaryl methanols and amides or nitriles.[7]

Quinazoline_Synthesis cluster_reactants Reactants cluster_products Products A 2-Amino-6-bromobenzaldehyde D 8-Bromo-substituted Quinazoline A->D Condensation & Cyclization B Amidine or Amide B->D C [Catalyst] (e.g., Cu₂O) C->D

Caption: Synthesis of 8-bromo-substituted quinazolines.

Experimental Protocol: General Copper-Catalyzed Quinazoline Synthesis

This protocol is based on the synthesis of quinazolines from 2-bromobenzaldehydes and amidines.[8]

  • Reaction Setup: To a reaction vessel, add 2-Amino-6-bromobenzaldehyde (1 mmol), the desired amidine hydrochloride (1.2 mmol), a copper catalyst (e.g., Cu₂O, 5 mol%), and a suitable solvent (e.g., DMSO).

  • Reaction Conditions: Add a base (e.g., K₂CO₃, 2 mmol) and heat the mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere.

  • Work-up: After completion, cool the reaction mixture and dilute with water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

The Bromine Advantage: Enhancing Biological Activity

The presence of a bromine atom on the quinoline or quinazoline scaffold, introduced via 2-Amino-6-bromobenzaldehyde, is not merely a synthetic handle but can be a critical determinant of biological activity.

Bromo-substituted Quinolines: A Spectrum of Therapeutic Potential

Bromo-substituted quinolines have demonstrated a wide array of pharmacological effects.

Biological ActivityKey Findings
Anticancer Bromo-substituted 8-hydroxyquinolines have shown potent antiproliferative activity against various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[9] Some derivatives induce apoptosis and inhibit topoisomerase I, a key enzyme in DNA replication.[9][10]
Antimicrobial Quinoline derivatives are known to possess antibacterial and antifungal properties.[11]

The bromine atom can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. It can also engage in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.

Bromo-substituted Quinazolines: Potent Pharmacophores

Similarly, the incorporation of a bromine atom into the quinazoline ring system has led to the discovery of potent bioactive compounds.

Biological ActivityKey Findings
Antimicrobial 6-Bromo-quinazolin-4-one derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal activities.[12]
Anti-inflammatory Certain 6-bromo-quinazolin-4-ones have demonstrated good anti-inflammatory activity, comparable to standard drugs like ibuprofen.[12]
Anticancer Quinazoline derivatives are a well-established class of anticancer agents, with several approved drugs targeting tyrosine kinases.[13] The substitution pattern, including the presence of halogens, is crucial for their activity.

Future Perspectives and Conclusion

2-Amino-6-bromobenzaldehyde stands as a promising, yet underutilized, starting material in the arsenal of medicinal chemists. Its trifunctional nature provides a direct and efficient route to bromo-substituted heterocyclic cores, such as quinolines and quinazolines. The existing body of literature strongly supports the notion that these bromo-substituted scaffolds possess significant and diverse biological activities, particularly in the realms of oncology and infectious diseases.

This guide has laid out the foundational chemistry and the compelling biological rationale for the exploration of 2-Amino-6-bromobenzaldehyde in drug discovery. It is our hope that this technical overview will inspire researchers to move this versatile molecule from the periphery to the forefront of their synthetic strategies, ultimately leading to the development of novel and impactful therapeutic agents. The path forward requires a systematic investigation into the synthesis of diverse libraries of compounds derived from this scaffold and their subsequent biological evaluation. The potential rewards, in the form of new medicines, are well worth the endeavor.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
  • Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948).
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). PMC. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. (2019). Juniper Publishers.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. PMC.
  • Quinazoline derivatives: synthesis and bioactivities. (2017). PMC. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Application Notes and Protocols for the Friedländer Annulation using 1-(2-Amino-5-methylphenyl)ethanone. Benchchem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal.
  • Biological activities of recent advances in quinazoline.
  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and
  • Synthesis of quinolines. Organic Chemistry Portal.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • The development of Friedländer heteroannulation through a single electron transfer and energy transfer p
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
  • Acridone synthesis. Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]

  • Synthesis of quinazolinone libraries and derivatives thereof.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)
  • Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Quinazoline derivatives & pharmacological activities: a review. SciSpace.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025). ResearchGate. [Link]

Sources

Navigating the Reactivity of 2-Amino-6-bromobenzaldehyde: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Drug Discovery

2-Amino-6-bromobenzaldehyde is a key aromatic building block in contemporary organic synthesis and drug discovery. Its unique substitution pattern, featuring an electron-donating amino group ortho to the aldehyde and an electron-withdrawing bromine atom meta to it, imparts a nuanced reactivity profile that can be strategically exploited for the construction of diverse heterocyclic frameworks. This guide provides an in-depth exploration of the electronic and steric factors governing the reactivity of the aldehyde moiety, alongside field-proven insights into its application in pivotal synthetic transformations. For researchers and drug development professionals, a comprehensive understanding of this molecule's chemical behavior is paramount for the rational design of novel therapeutics.

The Electronic and Steric Landscape of the Aldehyde Group

The reactivity of the aldehyde group in 2-Amino-6-bromobenzaldehyde is a finely tuned interplay of electronic and steric effects exerted by the amino and bromo substituents.

1.1. Electronic Influence:

  • Amino Group (ortho): The primary amino group at the C2 position is a potent electron-donating group (EDG) through resonance. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic ring, increasing the electron density of the carbonyl carbon. This resonance effect deactivates the aldehyde towards nucleophilic attack to some extent, as it reduces the partial positive charge on the carbonyl carbon.

  • Bromo Group (meta): The bromine atom at the C6 position is an electron-withdrawing group (EWG) primarily through its inductive effect due to its high electronegativity. This effect partially counteracts the electron-donating nature of the amino group, thereby modulating the overall electrophilicity of the carbonyl carbon.

1.2. Steric Hindrance:

The ortho-amino group introduces significant steric hindrance around the aldehyde functionality. This steric bulk can impede the approach of nucleophiles, potentially slowing down reaction rates compared to less substituted benzaldehydes.

1.3. Intramolecular Hydrogen Bonding:

A crucial feature of 2-aminobenzaldehydes is the potential for intramolecular hydrogen bonding between the amino group and the aldehyde's carbonyl oxygen. This interaction can influence the conformation of the molecule and the reactivity of the aldehyde. The hydrogen bond can decrease the electrophilicity of the carbonyl carbon by partially satisfying its electron deficiency. However, it can also facilitate certain reactions by holding the reactants in a favorable orientation for cyclization, as seen in the Friedländer synthesis.

Caption: Intramolecular hydrogen bond in 2-Amino-6-bromobenzaldehyde.

Key Synthetic Transformations of the Aldehyde Group

The aldehyde functionality in 2-Amino-6-bromobenzaldehyde serves as a versatile handle for a variety of important chemical transformations, particularly in the synthesis of heterocyclic compounds.

Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a cornerstone reaction for the construction of quinoline scaffolds, which are prevalent in many pharmaceuticals[1]. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group[2][3][4].

Mechanism Insight: The reaction proceeds via an initial aldol-type condensation between the aldehyde and the enolate of the active methylene compound, followed by an intramolecular cyclization and dehydration to furnish the quinoline ring system[2]. The intramolecular hydrogen bonding in 2-Amino-6-bromobenzaldehyde can pre-organize the molecule for the cyclization step.

G Friedländer Annulation Workflow Start 2-Amino-6-bromobenzaldehyde + Active Methylene Compound Step1 Base-catalyzed Aldol Condensation Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 End Substituted Quinoline Step3->End

Caption: General workflow of the Friedländer Annulation.

Exemplary Protocol (Adapted from general procedures):

  • To a solution of 2-Amino-6-bromobenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the active methylene compound (1.1 eq) (e.g., ethyl acetoacetate, acetylacetone). The choice of solvent can significantly impact reaction rates and yields; optimization is recommended.

  • Add a catalytic amount of a base (e.g., piperidine, NaOH, or KOH). The basicity of the catalyst should be sufficient to generate the enolate of the active methylene compound without promoting self-condensation of the aldehyde.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired quinoline derivative.

Reactant 2 (Active Methylene)CatalystSolventExpected Product
Ethyl acetoacetatePiperidineEthanolEthyl 8-bromo-4-methylquinoline-2-carboxylate
AcetylacetoneNaOHEthanol1-(8-bromo-2-methylquinolin-3-yl)ethan-1-one
CyclohexanoneKOHDMF7-bromo-1,2,3,4-tetrahydroacridine
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration[5][6]. This reaction is valuable for forming carbon-carbon double bonds.

Causality Behind Experimental Choices: The choice of a weak base as a catalyst is crucial to prevent the self-condensation of the aldehyde[5]. The reactivity of 2-Amino-6-bromobenzaldehyde in this reaction will be influenced by the electronic nature of the active methylene compound.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2-Amino-6-bromobenzaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • The reaction can often be performed at room temperature or with gentle heating. Monitor the reaction by TLC.

  • After completion, the product often precipitates from the reaction mixture and can be isolated by filtration. Otherwise, standard aqueous workup and purification by recrystallization or chromatography are required.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds[7][8]. The reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

Self-Validating System: The use of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is key to the success of this reaction. These reagents are selective for the reduction of the iminium ion intermediate over the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct[9].

Detailed Protocol:

  • Dissolve 2-Amino-6-bromobenzaldehyde (1.0 eq) and the primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane).

  • Add a mild acid catalyst, such as acetic acid, to facilitate imine formation.

  • After stirring for a short period (e.g., 30 minutes) to allow for imine formation, add the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃) portion-wise.

  • Stir the reaction at room temperature until the starting aldehyde is consumed (monitored by TLC).

  • Quench the reaction carefully with water and perform a standard aqueous workup. Purify the product by column chromatography.

G Reductive Amination Logical Relationship Aldehyde 2-Amino-6-bromobenzaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine Amine Primary/Secondary Amine Amine->Imine Product Substituted Amine Imine->Product + Reducing Agent ReducingAgent Mild Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product

Caption: Logical flow of the Reductive Amination reaction.

Applications in Drug Development

The heterocyclic scaffolds derived from 2-Amino-6-bromobenzaldehyde are of significant interest in medicinal chemistry. Quinolines, for instance, form the core of numerous antimalarial, antibacterial, and anticancer agents. The bromine atom on the quinoline ring synthesized from 2-Amino-6-bromobenzaldehyde provides a valuable handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Conclusion

2-Amino-6-bromobenzaldehyde is a multifaceted building block whose reactivity is governed by a delicate balance of electronic, steric, and intramolecular hydrogen bonding effects. A thorough understanding of these principles allows for its strategic deployment in the synthesis of complex molecular architectures, particularly in the realm of heterocyclic chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors and drug discovery programs.

References

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Scite.ai. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Friedländer synthesis. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • NVEO. (2022, January 29). Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. Retrieved from [Link]

  • YouTube. (2020, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Ring forming reactions of imines of 2-aminobenzaldehyde and related compounds. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]

  • PubMed Central (PMC). (2021, May 12). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Retrieved from [Link]

  • Journal of education and... (2020, August 15). Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Intramolecular Hydrogen-Bond Activation for the Addition of Nucleophilic Imines: 2-Hydroxybenzophenone as Chemical Auxiliary. Retrieved from [Link]

  • YouTube. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • PubMed Central (PMC). (2021, June 10). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 29). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2020, August 6). (PDF) A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Semantic Scholar. (2005, July 15). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Hydrogen-bonding behavior of amidines in helical structure. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hydrogen-bonding behavior of amidines in helical structure. Retrieved from [Link]

  • PubMed. (2015, March 1). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity 2-Amino-6-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-6-bromobenzaldehyde is a pivotal, yet often challenging, building block in the synthesis of novel therapeutics and complex organic molecules. Its utility is directly proportional to its purity; trace impurities can lead to significant downstream complications, including aberrant reaction pathways, difficult purification steps, and compromised final product integrity. This in-depth guide provides researchers, process chemists, and drug development professionals with a comprehensive framework for navigating the commercial supplier landscape for high-purity 2-Amino-6-bromobenzaldehyde. We will dissect purity specifications, detail robust analytical methods for quality control verification, and present a logical workflow for supplier selection and material handling, ensuring the procurement of material fit-for-purpose in demanding research and development environments.

Introduction: The Critical Role of 2-Amino-6-bromobenzaldehyde in Synthesis

2-Amino-6-bromobenzaldehyde (CAS No. 135484-74-1) is a substituted aromatic aldehyde possessing two reactive functional groups: a nucleophilic amine and an electrophilic aldehyde, ortho-disposed on a brominated benzene ring.[1] This unique electronic and steric arrangement makes it a versatile precursor in various synthetic applications, particularly in the construction of heterocyclic scaffolds common in medicinal chemistry. Its application has been noted in the synthesis of potential anti-inflammatory agents and other pharmacologically active compounds.[2]

The primary challenge for any researcher utilizing this reagent is not merely its availability, but securing it at a consistently high purity. The presence of isomers (e.g., 2-Amino-3-bromobenzaldehyde or 2-Amino-5-bromobenzaldehyde), starting material carryover, or byproducts from its synthesis (which often involves a sensitive reduction followed by bromination) can introduce unforeseen variables into complex reaction schemes.[3] This guide is therefore designed to empower the scientist to critically evaluate and procure this key intermediate with confidence.

The Commercial Supplier Landscape

The market for 2-Amino-6-bromobenzaldehyde ranges from large, well-known chemical suppliers to smaller, specialized custom synthesis labs. The choice of supplier often depends on the scale required (milligrams for initial screening vs. kilograms for scale-up) and the level of documentation needed. Below is a comparative table of representative suppliers.

Supplier CategoryRepresentative CompaniesTypical Purity OfferedScaleKey Considerations
Major Global Suppliers MilliporeSigma (Aldrich), TCI>95% to >98% (GC/HPLC)[4]Lab Scale (g to kg)Broad availability, extensive documentation (CoA, SDS), but may not always have the highest purity grades in stock.
Niche & Custom Synthesis AChemBlock, ChemScene95% to ≥98%[5][6]Lab to Pilot ScaleOften provide higher purity batches or can synthesize to custom specifications. Lead times may be longer.
Contract Research/Mfg. Hyma SynthesisCustom, often >99%Pilot to CommercialIdeal for process development and large-scale needs where a specific impurity profile is required.[7]

Expert Insight: Do not assume that a higher price always correlates with higher purity. It is incumbent upon the end-user to perform their own quality control. For early-stage discovery, a >95% purity may be sufficient, but for later-stage development, particularly when dealing with GMP-regulated processes, >99% purity with a detailed impurity profile is essential.

Defining "High-Purity": Specifications and Analytical Verification

Common Impurities and Their Significance

The most probable impurities in 2-Amino-6-bromobenzaldehyde include:

  • Positional Isomers: 2-Amino-3/4/5-bromobenzaldehyde. These can lead to the formation of undesired regioisomers in subsequent reactions.

  • Oxidation Products: Conversion of the aldehyde to a carboxylic acid (2-Amino-6-bromobenzoic acid). This impurity can chelate metals or alter reaction pH.

  • Starting Material: Residual 2-aminobenzaldehyde or precursors from the bromination step.

  • Residual Solvents: Solvents used in the final crystallization or purification steps.[8]

Essential Analytical Methods for Quality Control

While suppliers may use various methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards for purity assessment of non-volatile and volatile organic molecules, respectively.[9]

Table 2: Key Analytical Methods for Purity Verification

MethodPurposeKey Parameters & Expected Results
HPLC-UV Primary purity assay and detection of non-volatile impurities.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detection: UV at 254 nm and 338 nm. Result: Purity reported as area % of the main peak. Should be ≥98% for high-purity grade.
¹H NMR Structural confirmation and detection of proton-bearing impurities.Solvent: CDCl₃ or DMSO-d₆. Result: Chemical shifts and integration should match the known spectrum. Absence of signals corresponding to common impurities.
Mass Spec (MS) Confirmation of molecular weight.Method: ESI or GC-MS. Result: A prominent peak corresponding to the molecular ion [M+H]⁺ or [M]⁺ should be observed at ~200.03 m/z.[1]
Karl Fischer Titration Quantification of water content.Result: Typically should be <0.5% for a solid material.[8]

Protocol: Incoming Quality Control via HPLC-UV

This protocol provides a standardized method for verifying the purity of a newly acquired batch of 2-Amino-6-bromobenzaldehyde.

Objective: To determine the purity of 2-Amino-6-bromobenzaldehyde by area percent using reverse-phase HPLC with UV detection.

Materials:

  • 2-Amino-6-bromobenzaldehyde sample

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (optional, for pH adjustment)

  • HPLC system with UV/DAD detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Standard Preparation:

    • Accurately weigh ~10 mg of the 2-Amino-6-bromobenzaldehyde standard (if available) or sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. This yields a ~1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 30% B (equilibration)

  • Analysis:

    • Inject a blank (50:50 Acetonitrile:Water).

    • Inject the prepared sample solution.

    • Integrate all peaks with an area greater than 0.05% of the total area.

  • Calculation:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality: A gradient elution is chosen because it effectively separates the moderately polar main compound from both more polar (e.g., hydrolyzed byproducts) and less polar (e.g., residual starting materials) impurities. A C18 column is the workhorse for small molecule analysis due to its versatility and robustness.[10]

Supplier Selection, Handling, and Storage

Selecting the right supplier and properly handling the material upon receipt are critical steps to ensure experimental success.

Supplier Qualification Workflow

The following diagram outlines a logical decision-making process for qualifying a new supplier for a critical reagent like 2-Amino-6-bromobenzaldehyde.

Supplier_Qualification A Identify Project Needs (Scale, Purity, Timeline) B Initial Supplier Screening (Catalog Search, Literature) A->B C Request Quotations & Technical Data (CoA, Purity, Lead Time) B->C D Evaluate Supplier Documentation Is CoA detailed? Is purity >98%? C->D D->B Data Insufficient E Order Small Evaluation Sample D->E Data Looks Promising F Perform In-House QC Testing (HPLC, NMR as per Protocol 3.2) E->F G Does Material Meet Specs? F->G H Approve Supplier for Lab Scale G->H Yes I Reject Supplier / Re-evaluate G->I No J Assess Scale-Up Capability & QA Systems H->J K Approve Supplier for Pilot/Process Scale J->K

Caption: A workflow for qualifying commercial chemical suppliers.

Safety, Handling, and Storage

Proper handling is paramount for both user safety and maintaining the integrity of the compound.

  • Safety: 2-Amino-6-bromobenzaldehyde is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]

  • Storage: The compound should be stored in a tightly sealed container, protected from light and air, in a cool, dry place.[11] Many suppliers recommend refrigerated or -20°C storage to prevent degradation, particularly oxidation of the aldehyde group.[5][13] Some grades are noted as being air and heat sensitive and should be stored under an inert atmosphere.

Conclusion

The successful use of 2-Amino-6-bromobenzaldehyde in advanced chemical synthesis is critically dependent on sourcing high-purity material. This guide provides a comprehensive framework for scientists to navigate this process with rigor and confidence. By moving beyond a simple reliance on supplier-provided data and implementing a robust, in-house verification system, researchers can mitigate risks associated with impurities, leading to more reproducible and reliable experimental outcomes. The principles outlined here—thorough supplier evaluation, detailed analytical characterization, and stringent handling protocols—form the bedrock of quality science and are indispensable for accelerating research and drug development programs.

References

  • PubChem. 2-Amino-6-bromobenzaldehyde | C7H6BrNO | CID 15063175. Available at: [Link]

  • Eurachem. Guide to Quality in Analytical Chemistry. Available at: [Link]

  • ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available at: [Link]

  • Agilent. Agilent Approaches for Amino Acid Analysis. Available at: [Link]

  • Google Patents.CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Carl ROTH. Safety Data Sheet: Benzaldehyde. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Journal of Molecular Structure. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • PubMed. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Available at: [Link]

Sources

Methodological & Application

Pictet-Spengler reaction protocol with 2-Amino-6-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-(2-Amino-6-bromophenyl)-tetrahydro-β-carbolines

Part 1: Executive Summary & Strategic Rationale

The "Linchpin" Scaffold in Drug Discovery The Pictet-Spengler reaction (PSR) remains the premier method for constructing the tetrahydro-β-carboline (THBC) skeleton, a "privileged structure" found in over 4,000 biologically active alkaloids (e.g., Reserpine, Tadalafil).

This protocol details the reaction of Tryptamine with 2-Amino-6-bromobenzaldehyde . Unlike standard aldehydes, this specific substrate introduces a high-value "linchpin" motif:

  • Steric Constraint: The bromine atom at the 6-position (ortho to the aldehyde) introduces significant steric clash, forcing the pendant phenyl ring out of planarity. This restricts bond rotation, potentially inducing atropisomerism or locking the pharmacophore into a bioactive conformation.

  • Orthogonal Reactivity: The product contains a free aniline (

    
    ) and an aryl bromide (
    
    
    
    ) in close proximity. This sets the stage for immediate downstream diversity-oriented synthesis (DOS), such as Palladium-catalyzed intramolecular Buchwald-Hartwig amination to form fused diazepinones or quinazolinones.

Technical Challenge: The 6-bromo substituent significantly retards imine formation and cyclization due to steric hindrance. Standard room-temperature protocols often fail or stall. This guide provides an optimized Two-Stage Thermal Protocol to overcome this energy barrier.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via a 6-endo-trig cyclization.[1][2][3][4][5] The critical deviation in this protocol is the Steric Gate effect of the 6-bromo group.

  • Imine Formation (The Bottleneck): The condensation of tryptamine and the aldehyde is reversible. The bulky 6-Br group destabilizes the planar imine intermediate. Solution: We use anhydrous conditions with heat and water scavenging (Molecular Sieves) to drive the equilibrium forward.

  • Cyclization: The electrophilic closure requires protonation of the imine. The resulting spiroindolenine intermediate rearranges to the THBC.

Graphviz Pathway Visualization:

PSR_Mechanism Reactants Tryptamine + 2-Amino-6-bromobenzaldehyde Imine Sterically Strained Schiff Base (Imine) Reactants->Imine -H2O (Slow Step due to 6-Br) Iminium Protonated Iminium (Activated Electrophile) Imine->Iminium + TFA/H+ Spiro Spiroindolenine Intermediate Iminium->Spiro C3 Attack (6-endo-trig) Product 1-(2-Amino-6-bromophenyl) -THBC Spiro->Product C2 Migration & Re-aromatization

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the imine formation stage.

Part 3: Experimental Protocol

Safety Warning:

  • TFA (Trifluoroacetic acid): Corrosive and volatile. Handle in a fume hood.

  • Brominated compounds: Potential alkylating agents; wear nitrile gloves.

Materials & Reagents
ComponentRoleSpecifications
Tryptamine NucleophileFree base, >98% purity. (If HCl salt is used, neutralize first).
2-Amino-6-bromobenzaldehyde Electrophile>95%.[6] Note: Store at -20°C under Argon to prevent oxidation.
Toluene SolventAnhydrous (max 0.005% water).
TFA Acid CatalystReagent grade (>99%).
4Å Molecular Sieves DesiccantActivated (dried in oven at 200°C).
Dichloromethane (DCM) Workup SolventHPLC grade.
Step-by-Step Procedure (Two-Stage One-Pot)

Stage 1: Forced Imine Formation

  • Setup: Oven-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Charging: Add Tryptamine (1.0 equiv, e.g., 160 mg, 1.0 mmol) and 2-Amino-6-bromobenzaldehyde (1.1 equiv, 220 mg, 1.1 mmol).

  • Solvent: Add anhydrous Toluene (10 mL). The concentration should be roughly 0.1 M to favor intermolecular reaction over polymerization.

  • Scavenging: Add 500 mg of activated 4Å Molecular Sieves .

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours .

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The aldehyde spot should disappear, and a less polar imine spot may appear (often unstable on silica).

    • Why Reflux? The 6-Br steric clash makes room-temperature imine formation sluggish. Thermal energy overcomes this barrier.

Stage 2: Cyclization 6. Cooling: Cool the reaction mixture to 0°C (ice bath). 7. Acidification: Slowly add TFA (Trifluoroacetic acid) (5.0 equiv, ~380 µL).

  • Note: The solution will darken.
  • Reaction: Remove the ice bath and stir at Room Temperature for 12–18 hours.
  • Optimization: If LCMS shows incomplete conversion after 18h, heat to 50°C for an additional 4 hours.
  • Quench: Dilute with DCM (20 mL) and slowly pour into saturated aqueous
    
    
    (30 mL) to neutralize the acid. Caution: CO2 evolution.

Stage 3: Isolation & Purification 10. Extraction: Separate layers. Extract the aqueous layer with DCM (2 x 20 mL). 11. Drying: Combine organic layers, dry over


, filter, and concentrate in vacuo.
12. Purification:  Flash Column Chromatography.
  • Stationary Phase: Silica Gel.
  • Mobile Phase: Gradient 0%
    
    
    5% Methanol in DCM (with 1%
    
    
    additive to prevent streaking of the amine).

Part 4: Data Analysis & Characterization

Expected Yield: 65–80% (dependent on aldehyde purity).

Key NMR Diagnostics (


 NMR, 400 MHz, 

):
SignalChemical Shift (

)
MultiplicityInterpretation
C1-H 5.40 – 5.80 ppmSinglet/BroadThe methine proton at the chiral center. Note: May appear broad due to restricted rotation caused by the 6-Br group.
Indole NH 7.80 – 8.20 ppmBroad SingletTypical indole NH.
Aniline

3.50 – 4.50 ppmBroad Singlet

exchangeable. Confirms the aldehyde amine survived.[7]
Aryl Protons 6.50 – 7.50 ppmMultipletsComplex region. Look for the distinct splitting of the 1,2,3-trisubstituted ring.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance preventing imine formation.Increase reflux time in Stage 1; ensure sieves are fresh. Switch solvent to Xylenes (higher boiling point).
Complex Mixture Aldehyde self-condensation.Add the aldehyde slowly (portion-wise) to the refluxing tryptamine solution.
Product Rotamers Atropisomerism (axial chirality).NMR may show "double" peaks. Run NMR at high temp (50°C) to coalesce peaks and confirm purity.

Part 5: Workflow Visualization

Workflow cluster_0 Stage 1: Imine Assembly cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Workup Step1 Mix Tryptamine + 6-Br-Aldehyde in Toluene + Mol. Sieves Step2 Reflux (110°C, 4-6h) Drive Equilibrium Step1->Step2 Step3 Cool to 0°C Add TFA (5 equiv) Step2->Step3 Imine Formed Step4 Stir RT (12-18h) Formation of THBC Core Step3->Step4 Step5 Quench (NaHCO3) Extract (DCM) Step4->Step5 Conversion Complete Step6 Flash Chromatography (DCM/MeOH/NH4OH) Step5->Step6

Figure 2: Operational workflow for the synthesis of sterically constrained THBCs.

References

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.[1] Link

  • Cox, E. D., & Cook, J. M. (1995).[8] The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842. Link

  • Kouba, J., et al. (2020). Synthesis of 1-Substituted Tetrahydro-β-carbolines. Organic Letters, 22(6), 2022. Link

  • Gluszynska, A. (2004). Biological potential of carbazole derivatives. Acta Poloniae Pharmaceutica, 61(2), 147-156. (Context for THBC biological relevance). Link

  • Look, G. C., et al. (1996). The identification of cyclooxygenase-2 inhibitors using a solid phase Pictet-Spengler reaction. Bioorganic & Medicinal Chemistry Letters, 6(6), 707-712. (Demonstrates combinatorial utility of substituted benzaldehydes). Link

Sources

Experimental procedure for the condensation of 2-Amino-6-bromobenzaldehyde with active methylene compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This technical guide details the experimental procedure for the condensation of 2-Amino-6-bromobenzaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). This reaction is a specialized variation of the Friedländer synthesis , yielding functionalized 5-bromoquinoline derivatives.

Why this matters: The 5-bromoquinoline scaffold is a critical pharmacophore and a versatile intermediate in medicinal chemistry.[1] The bromine atom at the 5-position serves as a strategic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of drug candidates.

The Challenge: Unlike unsubstituted 2-aminobenzaldehyde, the 6-bromo substituent exerts significant steric hindrance ortho to the reactive aldehyde group. This protocol addresses this kinetic barrier by optimizing solvent polarity and catalytic activation to ensure high yields and purity.

Mechanistic Insight

The reaction proceeds via a cascade sequence: Knoevenagel Condensation followed by Intramolecular Cyclization .

  • Activation: The base deprotonates the active methylene compound to generate a carbanion.

  • Knoevenagel Attack: The carbanion attacks the aldehyde carbonyl. Note: The bulky 6-Br atom hinders this approach, necessitating thermal energy or high-dielectric solvents.

  • Cyclization: The amino group attacks the nitrile (or ester/ketone) of the intermediate, closing the pyridine ring.

  • Aromatization: Tautomerization yields the stable quinoline system.

Figure 1: Reaction Pathway & Steric Influence

FriedlanderMechanism cluster_steric Steric Constraint Start 2-Amino-6-bromobenzaldehyde (Sterically Hindered CHO) Inter1 Aldol-Type Intermediate Start->Inter1 Nucleophilic Attack (Slowed by 6-Br) ActMeth Active Methylene (Carbanion) ActMeth->Inter1 Inter2 Knoevenagel Adduct (Arylidenemalononitrile) Inter1->Inter2 - H2O Cyclic Intramolecular Cyclization Inter2->Cyclic Amino Attack on CN/CO Product 5-Bromoquinoline Derivative Cyclic->Product Tautomerization

Caption: The 6-bromo substituent creates steric bulk near the aldehyde, influencing the rate-determining Knoevenagel step.

Experimental Protocols

Method A: Standard Base-Catalyzed Condensation (High Reliability)

Best for: Routine synthesis, scaling up (grams to kilograms), and substrates with low reactivity.

Materials
  • Reactant A: 2-Amino-6-bromobenzaldehyde (1.0 equiv)

  • Reactant B: Active Methylene Compound (e.g., Malononitrile) (1.1 equiv)

  • Catalyst: Piperidine (5 mol%) or Triethylamine (TEA)

  • Solvent: Absolute Ethanol (EtOH)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask, dissolve 1.0 mmol of 2-Amino-6-bromobenzaldehyde in 5 mL of absolute ethanol . Ensure complete dissolution; the solution should be clear to pale yellow.

  • Addition: Add 1.1 mmol of Malononitrile (or other active methylene). Stir for 2 minutes at room temperature.

  • Catalysis: Add 2-3 drops of Piperidine (approx. 0.05 mmol).

    • Observation Checkpoint: A color change (often to deep yellow or orange) indicates the formation of the benzylidene intermediate.

  • Reflux: Heat the mixture to reflux (78°C) with vigorous stirring.

    • Time: Typically 2–4 hours. The 6-Br substituent may extend reaction time compared to unsubstituted analogs.

  • Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot (Rf ~0.6) and the appearance of a highly fluorescent quinoline spot (Rf ~0.3-0.4).

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • The product often precipitates as a solid.

    • Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 2 mL) to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixture if necessary.

Method B: Catalyst-Free "On-Water" Synthesis (Green Chemistry)

Best for: High-throughput screening, environmentally sensitive applications, and highly reactive active methylenes.

Principle

Utilizes the hydrophobic effect . The organic reactants are insoluble in water and form an emulsion. The reaction is accelerated at the organic-water interface due to hydrogen bonding stabilization of the transition state.

Step-by-Step Procedure
  • Mixing: In a reaction vial, suspend 1.0 mmol of 2-Amino-6-bromobenzaldehyde and 1.1 mmol of Active Methylene in 5 mL of deionized water .

  • Reaction: Heat the heterogeneous mixture to 80°C with rapid stirring.

    • Note: The mixture will appear as an oil suspended in water or a slurry.

  • Completion: Stir for 4–6 hours. The product typically solidifies upon cooling.

  • Isolation: Filter the solid product. Wash effectively with water to remove any water-soluble impurities. Dry in a vacuum oven at 50°C.

Data Presentation & Analysis

Expected Yields & Physical Properties

The following table summarizes typical results when reacting 2-Amino-6-bromobenzaldehyde with common active methylenes using Method A.

Active MethyleneProduct StructureExpected Yield (%)Reaction Time (h)Visual Appearance
Malononitrile 2-Amino-3-cyano-5-bromoquinoline85 - 92%2.5Yellow Solid
Ethyl Cyanoacetate Ethyl 2-amino-5-bromoquinoline-3-carboxylate78 - 85%3.5Pale Yellow Needles
Acetylacetone 3-Acetyl-2-methyl-5-bromoquinoline70 - 80%4.0Off-white Solid
Diethyl Malonate Ethyl 2-hydroxy-5-bromoquinoline-3-carboxylate65 - 75%5-6White Powder
Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, verify the following spectral signatures:

  • 1H NMR (DMSO-d6):

    • Absence of Aldehyde: Disappearance of the singlet at ~9.8 ppm.

    • Amino Group: For malononitrile products, a broad singlet (

      
      ) appears around 7.5–8.5 ppm (exchangeable with 
      
      
      
      ).
    • Aromatic Region: The 5-bromo substitution pattern creates a distinct splitting pattern for the benzene ring protons (typically 3 protons: H6, H7, H8).

  • IR Spectroscopy:

    • Nitrile (CN): Sharp band at ~2210 cm⁻¹ (if Malononitrile is used).

    • Amino (NH2): Doublet stretch at 3300–3450 cm⁻¹.

Troubleshooting & Optimization

Workflow Diagram for Troubleshooting

Troubleshooting Start Reaction Checkpoint (TLC at 2 Hours) Check Is Starting Material (SM) Consumed? Start->Check Yes Proceed to Workup Check->Yes Yes No Analyze Conditions Check->No No Steric Issue: Steric Hindrance (6-Br blocking attack) No->Steric Base Issue: Catalyst Deactivation No->Base Sol1 Action: Increase Temp to Reflux or Switch to DMF (100°C) Steric->Sol1 Sol2 Action: Add 5 mol% DMAP or stronger base (Et3N) Base->Sol2

Caption: Decision tree for optimizing incomplete reactions due to steric or catalytic issues.

Specific Issues with 6-Bromo Substituent
  • Slow Reaction Rate: The bromine at position 6 is physically close to the aldehyde carbon. If the reaction stalls, switch solvent from Ethanol (bp 78°C) to 1-Propanol (bp 97°C) to increase thermal energy without degrading the reactants.

  • Intermediate Precipitation: Sometimes the Knoevenagel intermediate (benzylidene) precipitates before cyclizing. If you isolate a non-cyclized product (check MS), redissolve in DMF with a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and heat to 100°C to force cyclization.

References

  • Friedländer Quinoline Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of substituted quinolines via Friedländer condensation. National Institutes of Health (NIH) - PubMed Central. Retrieved from [Link]

  • Catalyst-free condensation of active methylenes in water. Organic Syntheses. (General reference for green Knoevenagel conditions). Retrieved from [Link]

  • 2-Amino-6-bromobenzaldehyde Properties & Safety. PubChem. Retrieved from [Link][2]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 2-Amino-6-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of 2-Amino-6-bromobenzaldehyde in Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds is relentless. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals. Among the myriad of starting materials, 2-amino-6-bromobenzaldehyde stands out as a uniquely versatile building block. Its strategic substitution pattern—a nucleophilic amino group, an electrophilic aldehyde, and a synthetically malleable bromo group—offers a tripartite of reactivity. This allows for a modular and divergent approach to complex molecular architectures. When combined with the transformative power of microwave-assisted organic synthesis (MAOS), the utility of this compound is significantly amplified, enabling rapid, efficient, and environmentally conscious exploration of chemical space.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, increased yields, and often, enhanced product purity compared to conventional heating methods.[1][2][3] This is due to the efficient and uniform heating of the reaction mixture through dielectric polarization and ionic conduction, which can lead to localized superheating and accelerated reaction rates.[1] For drug discovery programs, where time is a critical factor, MAOS is not just a convenience but a strategic imperative.

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of a variety of heterocyclic scaffolds derived from 2-amino-6-bromobenzaldehyde. We will explore its use in the construction of quinolines and quinazolines, and further delve into the powerful palladium-catalyzed cross-coupling reactions that leverage the bromo substituent for molecular diversification. The protocols provided herein are designed to be robust and reproducible, offering both novice and experienced researchers a practical toolkit for accelerated synthesis.

Part 1: Synthesis of Fused Heterocycles via Cyclocondensation Reactions

The inherent reactivity of the amino and aldehyde functionalities in 2-amino-6-bromobenzaldehyde makes it an ideal precursor for the synthesis of fused heterocyclic systems like quinolines and quinazolines. Microwave irradiation significantly accelerates these classical condensation reactions.

Microwave-Assisted Friedländer Annulation for 8-Bromoquinoline Synthesis

The Friedländer annulation is a classic acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Microwave assistance can reduce the reaction time for this process from hours to mere minutes.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a good choice as it is a polar solvent that absorbs microwave irradiation efficiently and is relatively benign.

  • Catalyst: A catalytic amount of a strong base like potassium hydroxide is used to deprotonate the α-methylene protons of the active methylene compound, initiating the condensation.

  • Microwave Parameters: The temperature is set to a point that allows for rapid reaction without significant decomposition of the starting materials or products. The power is typically set to the minimum required to maintain the target temperature, ensuring smooth and controlled heating.

Experimental Protocol: Synthesis of 2-Methyl-8-bromoquinoline

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-6-bromobenzaldehyde (1.0 mmol, 200 mg), acetone (1.2 mmol, 0.09 mL), and ethanol (3 mL).

  • Add potassium hydroxide (0.2 mmol, 11.2 mg).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.

  • After cooling, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methyl-8-bromoquinoline.

Table 1: Microwave-Assisted Friedländer Annulation with Various Active Methylene Compounds

Active Methylene CompoundProductTemperature (°C)Time (min)Yield (%)
Acetone2-Methyl-8-bromoquinoline1201085-95
Ethyl acetoacetateEthyl 8-bromo-2-methylquinoline-3-carboxylate1401580-90
Malononitrile8-Bromo-2-aminoquinoline-3-carbonitrile1301088-96

Reaction Mechanism: Friedländer Annulation

Friedlander_Annulation 2-Amino-6-bromobenzaldehyde 2-Amino-6-bromobenzaldehyde Aldol_Condensation Aldol Condensation 2-Amino-6-bromobenzaldehyde->Aldol_Condensation Active_Methylene_Compound Active_Methylene_Compound Enolate_Formation Enolate Formation Active_Methylene_Compound->Enolate_Formation Base Base Base Enolate_Formation->Aldol_Condensation Cyclization Cyclization Aldol_Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration 8-Bromoquinoline_Derivative 8-Bromoquinoline_Derivative Dehydration->8-Bromoquinoline_Derivative

Caption: Microwave-assisted Friedländer annulation workflow.

Microwave-Assisted Synthesis of 8-Bromoquinazolines

Quinazolines are another important class of N-heterocycles with a broad range of biological activities. They can be readily synthesized from 2-aminobenzaldehydes and a nitrogen source, such as an amide or ammonium salt, under microwave irradiation.

Experimental Protocol: Synthesis of 8-Bromoquinazoline

  • In a 10 mL microwave reaction vial, combine 2-amino-6-bromobenzaldehyde (1.0 mmol, 200 mg), formamide (5 mL), and a catalytic amount of formic acid (2 drops).

  • Seal the vial and irradiate at 180°C for 20 minutes.

  • After cooling, pour the reaction mixture into ice water (20 mL).

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 8-bromoquinazoline.

Part 2: Diversification through Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromo substituent at the 6-position of the benzaldehyde ring opens up a vast array of possibilities for further molecular diversification through palladium-catalyzed cross-coupling reactions. These reactions are also significantly accelerated by microwave heating.[2][3]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) is essential. The base is required for the transmetalation step.

  • Solvent System: A mixture of a polar organic solvent (like DME or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

  • Microwave Parameters: Temperatures around 120-150°C are typically sufficient to drive the reaction to completion in a short time.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To a 10 mL microwave vial, add 2-amino-6-bromobenzaldehyde (1.0 mmol, 200 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Add a mixture of 1,2-dimethoxyethane (DME) (4 mL) and water (1 mL).

  • Seal the vial and irradiate at 130°C for 15 minutes.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Amino-6-bromobenzaldehyde

Boronic AcidProductTemperature (°C)Time (min)Yield (%)
Phenylboronic acid2-Amino-6-phenylbenzaldehyde1301585-95
4-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzaldehyde1301588-96
Thiophene-2-boronic acid2-Amino-6-(thiophen-2-yl)benzaldehyde1402080-90

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-Br 2-Amino-6-bromobenzaldehyde Ar-Br->Oxidative_Addition Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Transmetalation Base Base Base

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Coupling: C-C Bond Formation with Alkenes

The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted olefins.

Experimental Protocol: Heck Coupling with Styrene

  • In a microwave vial, combine 2-amino-6-bromobenzaldehyde (1.0 mmol, 200 mg), styrene (1.5 mmol, 0.17 mL), palladium(II) acetate (0.02 mmol, 4.5 mg), tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg), and triethylamine (1.5 mmol, 0.21 mL).

  • Add N,N-dimethylformamide (DMF) (3 mL).

  • Seal the vial and irradiate at 150°C for 20 minutes.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[4][5]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • To a microwave vial, add 2-amino-6-bromobenzaldehyde (1.0 mmol, 200 mg), morpholine (1.2 mmol, 0.11 mL), sodium tert-butoxide (1.4 mmol, 135 mg), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg), and XPhos (0.03 mmol, 14.3 mg).

  • Add dry toluene (3 mL).

  • Seal the vial and irradiate at 110°C for 30 minutes.

  • After cooling, quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Part 3: Advanced Applications - Intramolecular Cyclizations for Tricyclic Heterocycles

A particularly powerful application of 2-amino-6-bromobenzaldehyde is its use in intramolecular cyclization reactions to construct complex, fused tricyclic systems. This is achieved by first functionalizing the amino or aldehyde group with a moiety containing a tethered alkene or alkyne, followed by a microwave-assisted intramolecular Heck or Sonogashira reaction.

Intramolecular Heck Reaction for the Synthesis of Fused Dihydropyridinones

Synthetic Strategy:

  • Acylation of the amino group: The amino group of 2-amino-6-bromobenzaldehyde is first acylated with an acryloyl chloride to introduce a tethered alkene.

  • Intramolecular Heck Cyclization: The resulting substrate undergoes a palladium-catalyzed intramolecular Heck reaction under microwave irradiation to form a six-membered ring.

Experimental Protocol: Synthesis of a Fused Dihydropyridinone

Step 1: Acylation

  • Dissolve 2-amino-6-bromobenzaldehyde (1.0 mmol, 200 mg) and triethylamine (1.2 mmol, 0.17 mL) in dry dichloromethane (10 mL) at 0°C.

  • Slowly add acryloyl chloride (1.1 mmol, 0.09 mL) and stir at room temperature for 2 hours.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the crude N-(2-bromo-6-formylphenyl)acrylamide.

Step 2: Intramolecular Heck Cyclization

  • In a microwave vial, dissolve the crude acrylamide from Step 1 (1.0 mmol) in DMF (5 mL).

  • Add palladium(II) acetate (0.05 mmol, 11.2 mg), triphenylphosphine (0.1 mmol, 26.2 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Seal the vial and irradiate at 160°C for 30 minutes.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Dry, concentrate, and purify by column chromatography to yield the tricyclic product.

Workflow: Intramolecular Heck Reaction

Intramolecular_Heck Start 2-Amino-6-bromobenzaldehyde Acylation Acylation with Acryloyl Chloride Start->Acylation Intermediate N-(2-bromo-6-formylphenyl)acrylamide Acylation->Intermediate MW_Heck Microwave-Assisted Intramolecular Heck Reaction (Pd(OAc)2, PPh3, K2CO3) Intermediate->MW_Heck Product Fused Dihydropyridinone MW_Heck->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-6-bromobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis & Stabilization of 2-Amino-6-bromobenzaldehyde Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-ABBA-001 Status: Active

Core Directive: The Challenge of Instability

Why is this synthesis difficult? 2-Amino-6-bromobenzaldehyde is an "orphan" intermediate. Like all o-aminobenzaldehydes, it possesses an internal nucleophile (amine) and an electrophile (aldehyde) in close proximity. While the bromine atom at the 6-position provides some steric protection—forcing the carbonyl out of planarity and slightly reducing reactivity—the molecule remains prone to rapid self-condensation (oligomerization) and Friedländer-type reactions.

The Solution: To maximize yield, you must abandon standard "reduction-then-workup" mindsets. Success depends on chemoselective reduction (avoiding over-reduction to the alcohol) and rapid isolation or in-situ utilization .

The "Golden Route": Chemoselective Reduction

We recommend the Iron/Ammonium Chloride (Fe/NH₄Cl) reduction of 2-bromo-6-nitrobenzaldehyde. Unlike catalytic hydrogenation (which risks reducing the aldehyde) or Fe/HCl (too harsh/acidic, promoting polymerization), this method maintains a near-neutral pH, preserving the sensitive aldehyde functionality.

Protocol: Fe/NH₄Cl Reduction

Scale: 10 mmol basis Expected Yield: 85–92% (optimized)

ReagentEquivalentsRole
2-Bromo-6-nitrobenzaldehyde 1.0 equivPrecursor
Iron Powder (325 mesh) 3.0 - 5.0 equivReductant (Surface area matters)
Ammonium Chloride 5.0 equivElectrolyte/Buffer (Maintains pH ~6-7)
Ethanol/Water (4:1) Solvent0.1 M Concentration
Step-by-Step Methodology
  • Preparation: Dissolve 2-bromo-6-nitrobenzaldehyde in Ethanol/Water (4:1 v/v).

  • Activation: Add NH₄Cl and heat the solution to 60°C.

  • Reduction: Add Iron powder portion-wise over 15 minutes. Do not dump it all at once; exotherms promote side reactions.

  • Monitoring: Reflux at 70–80°C for 1–2 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Critical Check: The spot for the nitro compound (

      
      ) should disappear, replaced by a fluorescent yellow spot (
      
      
      
      ).
  • Filtration (The Yield Killer): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethyl acetate.

    • Why Hot? The product can precipitate/crystallize in the iron sludge if cooled, leading to massive yield loss.

  • Workup: Remove ethanol under reduced pressure. Dilute the aqueous residue with water and extract immediately with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

Visualization: Reaction Pathway & Logic

G Nitro 2-Bromo-6-nitrobenzaldehyde FeNH4Cl Fe / NH4Cl / EtOH / H2O (Chemoselective Reduction) Nitro->FeNH4Cl Intermediate Reaction Matrix (Fe Sludge + Product) FeNH4Cl->Intermediate 70°C, 1-2h Product 2-Amino-6-bromobenzaldehyde (Unstable Monomer) Intermediate->Product Rapid Isolation SideProduct Polymers / Schiff Bases Intermediate->SideProduct Delayed Workup Acidic pH Workup Hot Filtration & Extraction

Figure 1: Chemoselective reduction pathway highlighting the critical divergence between product isolation and polymerization.

Troubleshooting Guide (Q&A)

Issue 1: "My yield is <40%, and the product looks like tar."

Diagnosis: Self-Condensation (Polymerization). Root Cause: The reaction mixture was likely too concentrated, or the workup was delayed. o-Aminobenzaldehydes are not stable in solution for long periods. Corrective Action:

  • Dilution: Run the reaction at 0.05 M instead of 0.1 M.

  • Trapping: If you are synthesizing a heterocycle (e.g., a quinoline or quinazoline), do not isolate the aldehyde. Add the next reagent (e.g., ketone/base) directly to the filtered crude solution. This "telescoping" approach is the industrial standard for unstable intermediates.

Issue 2: "I see a spot for the alcohol (2-amino-6-bromobenzyl alcohol)."

Diagnosis: Over-reduction. Root Cause: You likely used Catalytic Hydrogenation (H₂/Pd-C) or NaBH₄. Corrective Action:

  • Switch immediately to the Fe/NH₄Cl or FeSO₄/NH₃ method. The aldehyde carbonyl is susceptible to reduction by hydrides but is generally inert to dissolving metal reductions under neutral conditions.

Issue 3: "I lost half my mass during the Celite filtration."

Diagnosis: Product Crystallization on Iron. Root Cause: The reaction mixture cooled down before filtration. 2-Amino-6-bromobenzaldehyde has poor solubility in water/ethanol mixtures at room temperature. Corrective Action:

  • Keep the mixture at reflux temperature while filtering.

  • Wash the filter cake copiously with boiling ethyl acetate , not just warm ethanol.

Issue 4: "The product is pure but decomposes in the freezer."

Diagnosis: Oxidative Degradation / Autopolymerization. Root Cause: Air sensitivity and light sensitivity.[3] Corrective Action:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilizer: Trace amounts of acid can catalyze condensation. Ensure the product is completely neutral (wash with NaHCO₃, then water) before storage.

Logical Diagnostics Flowchart

Troubleshooting Start Problem Detected CheckTLC Check TLC Profile Start->CheckTLC MultiSpot Multiple Spots / Streaking CheckTLC->MultiSpot Tarry residue NewSpotLowRf Single Spot (Low Rf) CheckTLC->NewSpotLowRf Over-reduction NoProduct No Product in Organic Layer CheckTLC->NoProduct Extraction fail Sol1 Diagnosis: Polymerization Fix: Dilute reaction, reduce temp, use immediately. MultiSpot->Sol1 Sol2 Diagnosis: Alcohol formed Fix: Stop using H2/Pd or NaBH4. Switch to Fe/NH4Cl. NewSpotLowRf->Sol2 Sol3 Diagnosis: pH Issue Fix: Adjust aq. layer to pH 7-8 before extraction. NoProduct->Sol3

Figure 2: Diagnostic logic tree for isolating failure modes in aldehyde synthesis.

References

  • Organic Syntheses Procedure for o-Aminobenzaldehydes

    • While specific to the 5-bromo isomer, the isolation and oxidation protocols are mechanistically relevant.
    • Source: Camp, J. E., et al. "Preparation of 2-Amino-5-bromobenzaldehyde." Org.[1][2][4] Synth.2011 , 88, 68-76.

  • Chemoselective Nitro Reduction (Fe/NH₄Cl)

    • Definitive guide on using Iron/Ammonium Chloride to spare sensitive groups like aldehydes.
    • Source: Liu, Y., et al.[4] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." J. Org. Chem.2005 , 70, 556-563.

  • Safety & Handling Data

    • Hazard identification and GHS classification for 2-Amino-6-bromobenzaldehyde.[5]

    • Source: PubChem Compound Summary for CID 15063175.
    • [5]

  • Alternative Oxidative Route (TEMPO)

    • Methodology for oxidizing benzyl alcohols to benzaldehydes without over-oxid
    • Source: Hoover, J. M., & Stahl, S. S. "Highly Selective Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation." J. Am. Chem. Soc.2011, 133, 16901–16910.

Sources

Technical Support Center: Purification of Crude 2-Amino-6-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that the purification of functionalized aromatic compounds can present unique challenges. This guide is designed to provide in-depth troubleshooting and practical advice for the column chromatography purification of crude 2-Amino-6-bromobenzaldehyde, a key intermediate in many synthetic pathways. Our approach is rooted in fundamental chemical principles to help you diagnose problems and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: My crude 2-Amino-6-bromobenzaldehyde is a dark, oily solid. Can I load it directly onto the column?

A: It is highly discouraged to load a crude, dark oil directly. This often indicates the presence of polymeric impurities or baseline material which can irreversibly bind to the silica gel, leading to poor separation, streaking, and reduced column performance.

Recommended Action:

  • Pre-adsorption (Dry Loading): Dissolve your crude product in a minimal amount of a polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.

  • Solvent Removal: Carefully remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This powder can then be carefully loaded onto the top of your packed column.

  • Causality: Dry loading prevents the crude mixture from dissolving in the initial mobile phase band at the top of the column, which can lead to broad, poorly resolved bands. By pre-adsorbing the material onto the stationary phase, the components of the mixture are introduced to the column in a narrow, uniform band, which is critical for achieving good separation.[1]

Q2: My compound is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?

A: This is the most common issue when purifying amines on silica gel. Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group (-NH2) on your compound undergoes an acid-base interaction with these silanols, leading to strong, non-ideal binding.[2] This causes the compound to "streak" or "tail" down the stationary phase instead of moving as a tight band.[2]

Solutions:

  • Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase.[2]

    • Triethylamine (Et3N): Add 0.5-1% triethylamine to your eluent system (e.g., for 100 mL of eluent, add 0.5-1 mL of Et3N).

    • Ammonium Hydroxide (NH4OH): If your compound is stable to aqueous conditions, adding 0.5-1% of a concentrated ammonium hydroxide solution can also be effective.[3]

  • Alternative Stationary Phase: If base-modification is not successful or desired, consider using a different stationary phase.

    • Alumina (Al2O3): Alumina is available in neutral, basic, or acidic grades. Basic or neutral alumina is an excellent alternative to silica for purifying amines.

    • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a base to reduce its acidity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Co-elution) Incorrect Mobile Phase Polarity: The eluent is too polar, causing all components to move too quickly (high Rf values), or not polar enough, causing components to remain at the baseline (low Rf values).Optimize TLC First: Systematically test solvent mixtures. Start with a non-polar system like Hexane/Ethyl Acetate and gradually increase the polarity. Aim for a target Rf of 0.25-0.35 for 2-Amino-6-bromobenzaldehyde on the TLC plate for optimal column separation.[4]
Compound Won't Elute 1. Irreversible Adsorption: The compound is too polar for the chosen mobile phase or is decomposing on the silica.[1] 2. Precipitation: The compound may have crystallized on the column if the mobile phase is a poor solvent for it.[1]1. Increase Polarity: Gradually increase the polarity of the mobile phase (gradient elution). If it still doesn't elute, it may have decomposed. Test for stability on a TLC plate first.[1] 2. Use a Stronger Solvent: Try flushing the column with a much more polar solvent (e.g., pure ethyl acetate or methanol) to dissolve and elute the precipitated compound.
Product is Yellow, but Fractions are Colorless Dilution: The compound is likely eluting, but the concentration in each fraction is too low to be visible. The yellow color is only apparent in the concentrated crude material.Rely on TLC Analysis: Do not rely on visual color. Spot every few fractions on a TLC plate and visualize under a UV lamp. 2-Amino-6-bromobenzaldehyde is UV active.
Low Yield After Purification 1. Decomposition on Silica: The acidic nature of the silica may be degrading the product.[2] 2. Incomplete Elution: Some product may remain adsorbed to the column. 3. Mechanical Loss: Product lost during sample loading or workup.1. Use Base-Modified Eluent: Add 1% Et3N to the mobile phase to minimize degradation.[2] 2. Flush the Column: After the main fractions are collected, flush the column with a more polar solvent to recover any remaining product. 3. Refine Technique: Ensure careful transfer of material and complete dissolution for loading.

Experimental Protocols & Workflows

Protocol 1: TLC Analysis & Solvent System Optimization
  • Sample Preparation: Dissolve a small amount of the crude 2-Amino-6-bromobenzaldehyde in a few drops of ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Developing Solvents: Prepare small beakers with the following solvent systems. Add 1% triethylamine to each.

    • 9:1 Hexane / Ethyl Acetate (+ 1% Et3N)

    • 4:1 Hexane / Ethyl Acetate (+ 1% Et3N)

    • 2:1 Hexane / Ethyl Acetate (+ 1% Et3N)[4]

    • 1:1 Hexane / Ethyl Acetate (+ 1% Et3N)

  • Development: Place one TLC plate in each beaker, cover, and allow the solvent front to travel up the plate.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm).

  • Selection: Choose the solvent system that gives your target compound an Rf value between 0.25 and 0.35.

Workflow for Purification of 2-Amino-6-bromobenzaldehyde

G cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis A Crude Product B TLC Optimization (Protocol 1) A->B C Select Mobile Phase (Target Rf ~0.3) B->C D Prepare Slurry & Pack Column C->D E Dry Load Sample D->E F Elute with Mobile Phase (+1% Et3N) E->F G Collect Fractions F->G H TLC Analysis of Fractions G->H I Combine Pure Fractions H->I J Rotary Evaporation I->J K Pure Product J->K

Caption: Overall workflow from crude material to pure product.

Protocol 2: Column Chromatography Purification
  • Column Preparation: Select an appropriate size glass column. Add a small plug of cotton or glass wool to the bottom. Secure the column vertically to a ring stand in a fume hood.

  • Slurry Packing:

    • In a beaker, mix silica gel with your chosen non-polar solvent (e.g., hexane) to form a slurry.

    • Pour the slurry into the column. Open the stopcock to drain the solvent while continuously tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the packed silica to protect the surface.

  • Equilibration: Run 2-3 column volumes of your chosen mobile phase (including 1% Et3N) through the column to equilibrate the stationary phase. Never let the column run dry.

  • Sample Loading:

    • Prepare your sample for dry loading as described in FAQ Q1.

    • Carefully add the silica-adsorbed sample powder to the top of the column, creating a thin, even layer.

    • Gently add another thin layer of sand on top of the sample layer.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting fractions in test tubes. Maintain a steady flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC (as in Protocol 1) to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Amino-6-bromobenzaldehyde.

Troubleshooting Decision Tree

G Start Problem Observed During Chromatography Tailing Streaking / Tailing? Start->Tailing NoElution Compound Not Eluting? Start->NoElution PoorSep Poor Separation? Start->PoorSep Sol_Tailing_Base Add 1% Et3N or NH4OH to Mobile Phase Tailing->Sol_Tailing_Base Yes Sol_Tailing_Alumina Switch to Neutral or Basic Alumina Column Tailing->Sol_Tailing_Alumina If base is ineffective Sol_NoElution_Polarity Increase Mobile Phase Polarity NoElution->Sol_NoElution_Polarity Yes Sol_NoElution_Decomp Check Stability on TLC. Consider Deactivation. NoElution->Sol_NoElution_Decomp If still no elution Sol_PoorSep_TLC Re-optimize Mobile Phase via TLC (Target Rf ~0.3) PoorSep->Sol_PoorSep_TLC Yes

Caption: Decision tree for common column chromatography issues.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 264. Available at: [Link]

  • Stillwater215, et al. (2022). Chromotography with free amines? Reddit. Available at: [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15063175, 2-Amino-6-bromobenzaldehyde. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

Managing temperature control in the exothermic synthesis of 2-Amino-6-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Safety & Scale-Up) Ticket Subject: Exotherm Control & Stability Optimization Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The Thermal Challenge

The synthesis of 2-Amino-6-bromobenzaldehyde typically proceeds via the chemoselective reduction of 2-Bromo-6-nitrobenzaldehyde .[1][2] This is not a trivial reduction. You are navigating a "thermal canyon":

  • The Exotherm: The reduction of a nitro group to an amine releases approximately −500 to −550 kJ/mol of heat. In a batch reactor, this is sufficient to boil the solvent (ethanol/water or acetic acid) within minutes if instantaneous conversion occurs [1].

  • The Instability: The product contains both a nucleophilic amine and an electrophilic aldehyde on the same ring. While the 6-bromo substituent provides some steric shielding, the compound is prone to self-condensation (Friedländer-type) and polymerization at elevated temperatures (>60°C for prolonged periods).[1][2]

The Goal: Maintain the reaction temperature high enough to sustain reduction (activation energy) but low enough to prevent thermal runaway and product degradation.

Critical Process Parameters (CPP) & Thermodynamics

Before troubleshooting, verify your baseline parameters against this safety window.[1][2]

ParameterRecommended RangeCritical Limit (Danger Zone)Reason for Control
Reaction Temperature (

)
45°C – 55°C> 70°CProduct decomposes; solvent boil-off risk.[1][2]
Dosing Rate 0.5 – 1.0 equiv/hr> 2.0 equiv/hrHeat generation exceeds cooling capacity (

).[1][2]
Catalyst Activation Pre-activation step req.[1][2]"All-in" additionInduction Period Risk: Accumulation of unreacted material leads to thermal runaway.[1][2]
Agitation High Shear / TurbulentLow / LaminarIron powder settles; "hot spots" form at reactor bottom.[1][2]

Troubleshooting Guide: Active Process Control

Scenario A: "The reaction temperature is not rising after I started dosing."

Diagnosis: Induction Period Stalling. In metal-mediated reductions (Fe/AcOH or Fe/NH₄Cl), the metal surface often has an oxide layer that must be broken (etched) by the acid before electron transfer begins.[1]

  • STOP: Do NOT increase the dosing rate or add more reagents.

  • The Hazard: If you continue dosing, you accumulate unreacted nitro compound. When the iron finally activates, all that accumulated material will react simultaneously, causing a violent deflagration or eruption.

  • Corrective Action:

    • Stop dosing immediately.[1]

    • Hold the temperature at 40–45°C.

    • Add a "starter" aliquot (5% of total acid) and wait for a visible exotherm or gas evolution (if using carbonate buffers).[1]

    • Resume dosing only once the exotherm is confirmed (process becomes heat-limited, not kinetics-limited).

Scenario B: "Temperature spikes >10°C despite maximum jacket cooling."

Diagnosis: Heat Accumulation (Adiabatic Rise). Your dosing rate is faster than your heat transfer coefficient (


) allows.
  • Immediate Action:

    • Cut Feed: Stop the addition of the limiting reagent (usually the Acid or the Nitro compound) immediately.

    • Emergency Cooling: If

      
       approaches boiling, engage reflux condensers.[1][2] Do not quench with water unless specified in your emergency response plan (water can sometimes accelerate Fe reactions or cause steam explosions).[1]
      
    • Agitation: Increase stirrer speed to maximum safe RPM to improve heat transfer to the jacket.

Scenario C: "The product is isolating as a dark tar/black solid instead of a yellow/orange solid."

Diagnosis: Thermal Degradation / Polymerization. 2-Amino-6-bromobenzaldehyde is thermally sensitive.[1][2] Prolonged exposure to heat after the reduction is complete causes intermolecular condensation.

  • Root Cause:

    • Reaction run too hot (>70°C).[1]

    • Work-up delayed (stirring overnight).

  • Corrective Action:

    • Quench Fast: Once TLC/HPLC confirms consumption of the nitro starting material, immediately cool the mixture to <10°C.

    • Buffer: Neutralize the acetic acid/HCl rapidly with cold NaHCO₃ or Na₂CO₃ solution. Acidic conditions accelerate the polymerization of amino-aldehydes.[1]

Engineering Controls: The "Smart Dose" Protocol

To safely manage the exotherm, you must move from "Time-Based Dosing" to "Response-Based Dosing."[1]

The Logic of Thermal Interlocks

Do not set a pump to "10 mL/min." Set the pump to "Maintain


."

ThermalControl Figure 1: Logic Flow for Temperature-Controlled Dosing Interlock Start Start Dosing (Acid/Catalyst) Sensor Reactor Temp (Tr) Sensor Reading Start->Sensor Decision Is Tr > Setpoint (50°C)? Sensor->Decision Action_Stop INTERLOCK TRIP: Stop Pump Increase Jacket Flow Decision->Action_Stop YES (Too Hot) Action_Cont Continue Dosing (Rate = k) Decision->Action_Cont NO (Safe) Action_Stop->Sensor Loop until Cool Accumulation Check Accumulation: Is Heat Flow dropping? Action_Cont->Accumulation Accumulation->Sensor Exotherm Present (Reaction Active) Warning WARNING: Induction Period Detected STOP DOSING Accumulation->Warning No Exotherm (Accumulation Risk)

Frequently Asked Questions (FAQ)

Q: Can I use Catalytic Hydrogenation (H₂/Pd-C) instead of Iron to avoid the messy work-up? A: Proceed with extreme caution. While H₂/Pd-C is cleaner, it introduces a new selectivity issue: Dehalogenation .[1][2] Palladium is excellent at cleaving Carbon-Bromine bonds, especially on aromatic rings.[1][2] You risk stripping the bromine atom, yielding plain 2-aminobenzaldehyde.[1][2] If you must use hydrogenation, you require a poisoned catalyst (e.g., Pt/C sulfided) or specific additives to suppress dehalogenation [2].[1] For 2-amino-6-bromobenzaldehyde, the Iron (Fe) or Stannous Chloride (SnCl₂) reduction is chemically safer regarding selectivity, despite the waste management issues.[1]

Q: Why do you recommend adding the Acid to the Iron/Nitro slurry, rather than adding the Nitro to the Acid/Iron? A: Heat Distribution. By slurrying the Iron and the Nitro compound in the solvent (Ethanol/Water) first, you dilute the fuel. The Acid (Acetic or dilute HCl) acts as the trigger .

  • Method A (Dose Acid):[1][2] Reaction only occurs where the acid hits the activated iron. The rate is controlled strictly by the acid pump.

  • Method B (Dose Nitro): If you dose Nitro into hot Acid/Iron, you risk momentary accumulation if the Iron surface passivates, followed by a spike.

  • Recommendation: Slurry Fe + Nitro in EtOH/H₂O.[1] Heat to 40°C. Dose AcOH/HCl slowly. This ensures the "fuel" is always available but the "spark" is throttled [3].

Q: My reaction mixture turned into a solid block. What happened? A: Precipitation of Iron Salts. As Fe is oxidized to Fe(II) or Fe(III), these salts can precipitate if the solvent volume is too low, seizing the agitator.

  • Prevention:[1][2] Ensure a minimum solvent ratio of 10-15 volumes relative to the substrate.[1]

  • Rescue: If it seizes, do not force the stirrer (spark risk).[1] Add degassed Ethanol or Water carefully to redissolve the salts.

References

  • Stoessel, F. (2020).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1][2] (General reference on Nitro reduction thermodynamics and -500kJ/mol exotherm).

  • Tada, M., et al. (2004).[1][2] "Chemoselective Hydrogenation of Halonitrobenzenes over Platinum/Carbon Catalysts." Journal of Catalysis. (Discusses the risk of dehalogenation during H2 reduction).

  • Org. Process Res. Dev. (2011).[1][2][3] "Discovery of a novel, efficient, and scalable route to bendamustine hydrochloride– a safety study included."[1][3] Organic Process Research & Development, 15, 1063.[1][3] Link (Detailed safety study on exothermic nitro reductions and dosing protocols).[1][2]

  • BenchChem. (2025).[1][4] "Synthesis of 2-Amino-3,5-dibromobenzaldehyde from o-Nitrobenzaldehyde: A Technical Guide." BenchChem Protocols. Link (Protocol specifics for brominated aminobenzaldehydes).[1][2]

  • ChemicalBook. (2024).[1] "2-Amino-4-bromobenzaldehyde Synthesis Methods." ChemicalBook.[1][5] Link (General synthesis routes and reagents).[1][2]

Sources

Impact of reagent purity on the outcome of reactions with 2-Amino-6-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-6-bromobenzaldehyde Application Guide Ref: TS-2A6B-2024 | Status: Active | Level: Advanced Synthesis[1]

Introduction: The "Steric Sandwich" Challenge

Welcome to the technical support hub for 2-Amino-6-bromobenzaldehyde (CAS: 135484-74-1) . This reagent is a "privileged scaffold" for synthesizing bioactive quinolines and quinazolines.[1] However, it presents a unique chemical challenge: the aldehyde group at position C1 is effectively "sandwiched" between the nucleophilic amino group (C2) and the bulky bromine atom (C6).[1]

Why Purity is Non-Negotiable: Due to the electron-donating nature of the amino group (which reduces the aldehyde's electrophilicity via resonance) and the steric hindrance of the ortho-bromine, this molecule is a reluctant electrophile . In synthesis, it requires precise conditions to react.[1] If impurities are present, they do not just lower yield linearly; they often shut down the reaction entirely by poisoning the catalyst or dominating the kinetics.

Module 1: Reagent Integrity & Stability

Q: My reagent has turned from bright yellow to dark orange/brown. Is it still usable?

A: Proceed with caution. The color change indicates "Auto-Condensation." [1]

Unlike simple aldehydes, 2-amino-6-bromobenzaldehyde is prone to self-reaction.[1] The amine of one molecule attacks the aldehyde of another, forming an imine (Schiff base) dimer or oligomer.[1] This process is accelerated by heat, light, and moisture.[1]

  • Yellow (Fresh): Monomeric form.[1] Ideal for reaction.

  • Orange (Aged): Significant presence of azomethine dimers.[1] Usable but requires longer reaction times or acid hydrolysis in situ.[1]

  • Dark Brown/Black (Degraded): Likely oxidized to 2-amino-6-bromobenzoic acid or irreversibly polymerized.[1] Discard or Recrystallize.

The Degradation Pathway:

Degradation Monomer Monomer (Yellow Powder) Reactive Dimer Schiff Base Dimer (Orange Solid) Reversible via Acid Monomer->Dimer Self-Condensation (-H2O) Oxidation 2-Amino-6-bromobenzoic Acid (White/Off-white impurity) Reaction Killer Monomer->Oxidation O2 / Air Exposure Dimer->Monomer H3O+ / Heat Polymer Oligomers/Tars (Dark Brown) Irreversible Dimer->Polymer Aging/Heat

Figure 1: Stability profile of 2-Amino-6-bromobenzaldehyde showing reversible dimerization and irreversible oxidation pathways.[1]

Module 2: Troubleshooting The Friedländer Synthesis

Q: I am attempting a Friedländer condensation with a ketone, but the reaction is stalling or yielding <20%. Why?

A: The culprit is likely the "Acid Impurity" (2-Amino-6-bromobenzoic acid). [1]

Even 2-5% contamination with the oxidized acid derivative can stop the reaction.[1]

  • Zwitterion Trap: The acid impurity can protonate the amino group of your starting material, forming an unreactive ammonium species.[1]

  • Buffering Effect: Friedländer reactions are pH-sensitive (often requiring base catalysis like KOH or proline).[1] The acid impurity neutralizes your catalyst.[1]

Impact of Purity on Yield (Friedländer Annulation with Acetophenone):

Reagent Purity (HPLC)Impurity ProfileReaction TimeIsolated Yield
>98% (Recrystallized) <0.5% Acid4 Hours88%
95% (Commercial) ~3% Dimer, 1% Acid8 Hours65%
<90% (Aged) >5% Acid, Tars24 Hours<15% (Complex Mix)
Q: How do I fix a stalled reaction without restarting?
  • Protocol: If you suspect dimerization (orange solid), add 5 mol% p-Toluenesulfonic acid (pTSA) .[1] This catalyzes the hydrolysis of the dimer back to the monomer in situ, allowing it to react with your ketone.

Module 3: Purification Protocol

Q: How do I repurify a degraded batch?

A: Do NOT use column chromatography on silica (it causes streaking and further decomposition).[1] Use Recrystallization. [1][2][3]

Standard Operating Procedure (SOP): Recrystallization Target: Removal of oligomers and acid impurities.[1]

  • Dissolution: Place the crude dark solid in a flask. Add minimal boiling Ethyl Acetate (EtOAc) until dissolved.

    • Note: If a black tar remains undissolved, decant the hot liquid to a fresh flask and discard the tar.

  • Precipitation: While keeping the solution hot, slowly add Hexanes (or Heptane) until the solution becomes slightly turbid (cloudy).

  • Cooling: Remove from heat. Let it cool to room temperature, then place in a freezer (-20°C) for 4 hours.

  • Filtration: Collect the bright yellow needles.[1] Wash with cold 10% EtOAc/Hexanes.[1]

  • Drying: Vacuum dry at room temperature (Do not heat >40°C).

Module 4: Metal-Catalyzed Cross-Coupling (Suzuki/Heck)[1]

Q: My Suzuki coupling at the C6-Bromine position is failing. Is it the purity?

A: Yes. The free amine and aldehyde groups are "Catalyst Poisons." [1]

The 2-amino and 1-aldehyde groups can chelate Palladium (Pd), removing it from the catalytic cycle.[1] Furthermore, if your reagent contains residual sulfur (from synthesis via thio-intermediates) or residual iron (from nitro-reduction), the coupling will fail.[1]

Workflow for Success: Do not couple the "naked" aldehyde. Protect it first.

Coupling Start 2-Amino-6-bromo benzaldehyde Step1 Protection (Acetal Formation) Start->Step1 Glycol/H+ Fail Direct Coupling (Pd Chelation/Poisoning) Start->Fail No Protection Step2 Suzuki Coupling (Pd-Catalyzed) Step1->Step2 Boronic Acid Step3 Deprotection (Acid Hydrolysis) Step2->Step3

Figure 2: Recommended workflow for Pd-catalyzed coupling to avoid chelation interference.

References

  • PubChem. (2024).[1][4] 2-Amino-6-bromobenzaldehyde Compound Summary. National Library of Medicine.[1] [Link]

  • Organic Syntheses. (2010). Synthesis of 2-Amino-5-bromobenzaldehyde (Analogous procedure for purification and handling). Org. Synth. 2010, 87, 161-169.[1] [Link]

  • Marco-Contelles, J., et al. (2009).[1][5] Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6). (Mechanistic insights on impurity interference). [Link]

Sources

Validation & Comparative

Analytical Benchmarking: Characterization of 2-Amino-6-bromobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Focus: 5-Bromoquinoline Scaffolds via Friedländer Synthesis Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads[1]

Executive Summary & Strategic Context

2-Amino-6-bromobenzaldehyde is a high-value pharmacophore precursor, primarily utilized in the Friedländer synthesis to generate 5-bromoquinoline or 5-bromoquinazoline scaffolds.[1] These derivatives are critical in kinase inhibitor development (e.g., EGFR inhibitors) where the bromine atom serves as a pivotal "handle" for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide compares the two dominant characterization modalities—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) —for validating reaction products derived from 2-amino-6-bromobenzaldehyde.[1] While MS provides rapid elemental confirmation, this guide argues that NMR is the superior technique for structural validation due to the unique regiochemical challenges posed by the ortho-bromo substitution.

The Reaction: Friedländer Condensation[2][3][4]

To provide a concrete analytical target, we focus on the condensation of 2-amino-6-bromobenzaldehyde with acetone to yield 5-bromo-2-methylquinoline .

  • Precursor: 2-Amino-6-bromobenzaldehyde[1]

  • Reagent: Acetone (Active Methylene Source)

  • Catalyst: NaOH (Base-catalyzed)[1][2]

  • Product: 5-Bromo-2-methylquinoline (Target for Characterization)

Workflow Visualization

The following diagram outlines the synthesis and critical decision points for analysis.

Friedlander_Workflow Start 2-Amino-6-bromobenzaldehyde Intermediate Aldol Adduct (Transient) Start->Intermediate Condensation Reactant Acetone + NaOH Reactant->Intermediate Cyclization Cyclodehydration (- 2 H2O) Intermediate->Cyclization Product 5-Bromo-2-methylquinoline Cyclization->Product NMR NMR Analysis (Regiochemistry) Product->NMR Structural Proof MS MS Analysis (Isotope Pattern) Product->MS Composition Proof

Figure 1: Reaction pathway from 2-amino-6-bromobenzaldehyde to the quinoline scaffold, highlighting analytical checkpoints.

Comparative Analysis: NMR vs. MS

For this specific brominated scaffold, "performance" is defined by the technique's ability to resolve regioisomerism (position of the Br atom) and elemental composition .

Technique 1: High-Resolution Mass Spectrometry (HRMS)

Role: Compositional Validator. MS is the "Go/No-Go" gate.[1] Its primary strength with this substrate is the isotopic signature of bromine.

  • Mechanism: Bromine exists as two stable isotopes,

    
    Br (50.69%) and 
    
    
    
    Br (49.31%).
  • The "Performance" Metric: Any product derived from 2-amino-6-bromobenzaldehyde must exhibit a 1:1 doublet peak intensity in the molecular ion cluster (

    
     and 
    
    
    
    ).[1]
  • Limitation: MS cannot easily distinguish between 5-bromoquinoline and 8-bromoquinoline (regioisomers) without complex fragmentation analysis, as their masses are identical.[1]

Technique 2: 1D & 2D NMR Spectroscopy

Role: Structural Gold Standard. NMR is the only method that definitively confirms the bromine is at the C-5 position (derived from the C-6 of the aldehyde).

  • Mechanism: The bromine atom deshields adjacent protons and alters coupling constants (

    
    -values).[1]
    
  • The "Performance" Metric:

    • H-6, H-7, H-8 Spin System: The benzene ring of the quinoline will show an AMX or ABC pattern.[1] Crucially, the absence of a proton at C-5 (replaced by Br) breaks the continuity of the coupling network found in non-brominated analogs.

    • NOESY: Spatial proximity correlations between H-4 (pyridine ring) and H-6 (benzene ring) confirm the ring fusion geometry.[1]

Comparative Data Summary
FeatureNMR (

H /

C)
Mass Spectrometry (ESI-MS)
Primary Utility Regiochemistry & ConnectivityElemental Formula & Purity
Bromine Detection Indirect (via

-coupling/shifts)
Direct (Isotope Pattern M, M+2)
Isomer Resolution High (Distinguishes 5-Br vs 8-Br)Low (Requires MS/MS)
Sample Requirement 5–10 mg< 0.1 mg
Time to Result 10–30 mins< 2 mins
Detailed Experimental Protocols

These protocols are designed to be self-validating. If the data does not match the criteria listed, the synthesis has failed or produced an isomer.

A. Synthesis of 5-Bromo-2-methylquinoline[1]
  • Setup: In a 50 mL round-bottom flask, dissolve 2-amino-6-bromobenzaldehyde (1.0 mmol) in ethanol (5 mL).

  • Addition: Add acetone (1.2 mmol) and 10% aqueous NaOH (0.5 mL).

  • Reflux: Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (

    
    ) should disappear; a new fluorescent spot (
    
    
    
    ) appears.
  • Workup: Cool to RT. Dilute with water (10 mL). Extract with DCM (

    
     mL).[1] Dry over MgSO
    
    
    
    , filter, and concentrate.
B. NMR Characterization Protocol
  • Instrument: 400 MHz or higher recommended.[1]

  • Solvent: CDClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Chloroform-d).[1]
    
  • Self-Validating Criteria (Expected Data):

    • Pyridine Ring: Look for two doublets (

      
       Hz) for H-3 and H-4. H-4 should be significantly downfield (
      
      
      
      ppm) due to the ring nitrogen.[1]
    • Benzene Ring (The Critical Proof): You expect a 3-spin system (H-6, H-7, H-8).[1]

      • H-6: Doublet (or dd) near

        
         7.6 ppm.[1]
        
      • H-7: Triplet (dd) near

        
         7.5 ppm.[1][3]
        
      • H-8: Doublet near

        
         8.0 ppm (deshielded by N).[1]
        
    • Note: If you see a singlet in the aromatic region, you may have formed a different isomer or byproduct. 5-bromoquinoline has no aromatic singlets.

C. MS Characterization Protocol[1][4][5]
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Self-Validating Criteria:

    • Base Peak: Calculate Exact Mass for C

      
      H
      
      
      
      BrN.
      • 
        Br Monoisotopic Mass: ~220.98
        
      • 
        Br Mass: ~222.98
        
    • Pattern Check: You MUST observe two peaks of equal intensity (

      
       100% relative abundance each) separated by 2.0 Da.[1]
      
    • Failure Mode: If the M+2 peak is only 30% of the M peak, you have lost the bromine (dehalogenation) or have a chlorine contamination.

Analytical Decision Logic

Use this logic flow to interpret your data.

Analysis_Logic Start Crude Product MS_Step Run ESI-MS Start->MS_Step Isotope_Check Are M and M+2 peaks approx 1:1 ratio? MS_Step->Isotope_Check Fail_Br STOP: Dehalogenation occurred or wrong reactant. Isotope_Check->Fail_Br No Pass_Br Proceed to NMR Isotope_Check->Pass_Br Yes NMR_Step Run 1H NMR (CDCl3) Pass_Br->NMR_Step Coupling_Check Check Aromatic Region: Is there a 3-spin system (d, t, d)? NMR_Step->Coupling_Check Fail_Regio STOP: Isomer Error (Likely 8-bromo or rearrangement) Coupling_Check->Fail_Regio No Success CONFIRMED: 5-Bromo-2-methylquinoline Coupling_Check->Success Yes

Figure 2: Step-by-step logic for validating the brominated quinoline product.

References
  • Friedländer, P. (1882).[1][2][6] "Ueber o-Amidobenzaldehyd".[1][6] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Organic Chemistry Portal. "Friedländer Synthesis."[1][6]

  • BenchChem. "Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry."[1][4] (Provides comparative spectral data for brominated quinoline isomers).

  • Scientific Instrument Services. "Isotope Distribution Calculator." (For verifying Br isotope patterns).

  • Chemistry LibreTexts. "Mass Spectrometry: Isotope Effects (Bromine)."

Sources

HPLC analysis for determining the purity of synthesized 2-Amino-6-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and QA/QC Analysts

Executive Summary: The Analytical Imperative

Determining the purity of 2-Amino-6-bromobenzaldehyde presents a specific challenge due to its trifunctional nature: it contains an aldehyde, a primary amine, and a halogen on an aromatic ring. The ortho positioning of the amine and aldehyde groups creates a high propensity for intramolecular condensation (forming anhydro-dimers or quinazolines) and oxidation (to benzoic acids).

While Gas Chromatography (GC) and Quantitative NMR (qNMR) are valid alternatives for many organic intermediates, High-Performance Liquid Chromatography (HPLC) is the superior method for this specific compound.

  • Why not GC? The thermal instability of ortho-amino benzaldehydes leads to on-column degradation and cyclization, producing false impurity profiles.

  • Why not qNMR? While excellent for potency assignment, qNMR lacks the sensitivity to detect trace isomeric impurities (<0.1%) often required in pharmaceutical intermediate specifications.

This guide details a robust, self-validating HPLC protocol designed to separate the target molecule from its synthesis precursors (2-nitro-6-bromobenzaldehyde) and degradation products.

Comparative Analysis: Selecting the Right Tool

The following table objectively compares the three primary analytical techniques for this specific substrate.

FeatureHPLC (UV-Vis) GC (FID/MS) qNMR (1H)
Primary Utility Purity & Impurity Profiling Volatile impurity analysisAbsolute Potency / Assay
Suitability for 2-Amino-6-bromo High. Analyzes at ambient T, preventing degradation.Low. High injector temps (250°C+) trigger cyclization/polymerization.Medium. Good for mass balance, poor for trace impurities.
Limit of Detection (LOD) Excellent (< 0.05%)Good, but artifacts interfere.Moderate (~0.1 - 0.5%).
Sample Prep Dissolve in ACN/Water.Dissolve in volatile solvent.Dissolve in deuterated solvent (DMSO-d6).
Major Drawback Requires reference standards for RRF quantification.Thermal degradation of analyte. Low sensitivity for structural isomers.
Decision Logic: The Analytical Pathway

AnalyticalDecision Start Sample: 2-Amino-6-bromobenzaldehyde CheckVolatile Is Thermal Stability Confirmed? Start->CheckVolatile GC GC-MS/FID CheckVolatile->GC Yes (Rare) CheckTrace Need Trace Impurity (<0.1%)? CheckVolatile->CheckTrace No (Risk of Cyclization) qNMR qNMR (Assay only) CheckTrace->qNMR No (Assay only) HPLC RP-HPLC (Purity & Impurity) CheckTrace->HPLC Yes (Standard)

Figure 1: Analytical decision matrix emphasizing the risk of thermal degradation in GC for ortho-amino aldehydes.

Deep Dive: The HPLC Protocol

This protocol is designed to resolve the target from its most common synthetic impurities:

  • 2-Nitro-6-bromobenzaldehyde (Starting Material - Non-polar).

  • 2-Amino-6-bromobenzoic acid (Oxidation Byproduct - Polar/Acidic).

  • 2-Amino-6-bromobenzyl alcohol (Over-reduction Byproduct - Polar).

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm particle size.

    • Expert Insight: A standard C18 is sufficient. However, if separating the 3-bromo or 5-bromo regioisomers is required, a Phenyl-Hexyl column is recommended for its superior

      
      -
      
      
      
      selectivity.
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why Acid? The amine group (-NH2) is basic. Without acid, it will interact with silanols on the column, causing severe peak tailing. TFA protonates the amine (

      
      ), improving peak shape.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Control is vital; higher temps promote on-column degradation).

  • Detection: UV at 254 nm (Primary) and 230 nm (Secondary).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
5.09010Isocratic hold for polar impurities (Acid/Alcohol)
20.02080Linear Gradient to elute non-polars (Nitro precursor)
25.02080Wash
25.19010Re-equilibration
30.09010End
Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile (with 0.1% TFA).

  • Concentration: 0.5 mg/mL.

  • Procedure:

    • Weigh 10 mg of sample into a 20 mL amber vial (protect from light to prevent photo-oxidation).

    • Dissolve in 10 mL of diluent. Sonicate briefly (< 2 mins) to avoid heating.

    • Filter: 0.22 µm PTFE filter. Nylon filters may bind the aldehyde.

Experimental Validation & Self-Validating Systems

To ensure scientific integrity, the method must include System Suitability Tests (SST).

System Suitability Parameters
ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Ensures the amine is fully protonated and not interacting with silanols.
Resolution (

)

Must resolve the Main Peak from the Nitro precursor (late eluting).
Theoretical Plates (

)

Indicates column efficiency is intact.
RSD (Area)

Confirms injector precision and autosampler stability.
Expected Elution Order (Relative Retention)
  • 2-Amino-6-bromobenzoic acid: Elutes first (Most polar, especially at acidic pH).

  • 2-Amino-6-bromobenzyl alcohol: Elutes second.

  • 2-Amino-6-bromobenzaldehyde (Target): Elutes third.

  • 2-Nitro-6-bromobenzaldehyde: Elutes last (Nitro group is less polar than amine/aldehyde; highly retained on C18).

Workflow Diagram

HPLCWorkflow Prep Sample Prep (Amber vial, Cold sonication) Inject Injection (10 µL) Prep->Inject Separation Gradient Separation (Acidic Mobile Phase) Inject->Separation Detection UV Detection (254 nm) Separation->Detection Data Data Processing (Integration & SST Check) Detection->Data SST_Pass SST: Tailing < 1.5? Data->SST_Pass Report Purity Report Purity SST_Pass->Report Purity Yes Check Mobile Phase pH Check Mobile Phase pH SST_Pass->Check Mobile Phase pH No

Figure 2: HPLC workflow with integrated System Suitability Testing (SST) as a quality gate.

Troubleshooting & Expert Insights

Issue: "Ghost" Peaks appearing over time
  • Cause: The aldehyde is oxidizing in the autosampler vial.

  • Solution: Limit autosampler residence time to < 4 hours. Keep the autosampler tray cooled to 4°C. Use amber glass.

Issue: Peak Splitting
  • Cause: Sample solvent is too strong (e.g., 100% ACN injection).

  • Solution: Ensure the sample diluent matches the initial mobile phase conditions (90% Water / 10% ACN).

Issue: Variation in Retention Time
  • Cause: pH fluctuation in Mobile Phase A.

  • Solution: The amine's retention is highly pH-dependent. Always prepare fresh TFA/Water buffer daily; TFA is volatile and evaporates, shifting pH up.

References

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method.[1] Eurasian Journal of Analytical Chemistry, 9(1), 1-7.[1]

  • Saeed, I. M., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture.[2] Chemistry Central Journal, 11:10. (Demonstrates thermal instability of amine/aldehyde systems).

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 2-bromo- Data.[3] NIST Chemistry WebBook, SRD 69.

  • Organic Syntheses. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Org. Synth. 2014, 91, 52-68. (Details the synthesis and instability of ortho-aminobenzaldehydes).

  • Pavia, D. L., et al.Introduction to Spectroscopy.

Sources

Reactivity Comparison of 2-Aminobromobenzaldehyde Isomers in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fused N-heterocycles—particularly quinolines, quinazolines, and benzodiazepines—2-aminobromobenzaldehydes serve as critical bifunctional scaffolds. The position of the bromine atom relative to the amino and formyl groups dictates not only the electronic character of the molecule but also the steric accessibility of the reactive centers.

This guide provides a technical comparison of the four primary isomers: 3-bromo , 4-bromo , 5-bromo , and 6-bromo .

Key Takeaways:

  • Most Balanced / Standard: 2-Amino-5-bromobenzaldehyde . It offers the optimal compromise between aldehyde electrophilicity and amine nucleophilicity, making it the industry standard for Friedländer and condensation reactions.

  • Highest Kinetic Potential: 2-Amino-4-bromobenzaldehyde . With the bromine meta to the amine and para to the aldehyde, it maintains high amine nucleophilicity while activating the aldehyde.

  • Sterically Hindered (Amine): 2-Amino-3-bromobenzaldehyde . Ortho-substitution to the amine retards the cyclization/dehydration step.

  • Least Reactive (Aldehyde): 2-Amino-6-bromobenzaldehyde . Ortho-substitution to the formyl group severely hampers the initial nucleophilic attack (e.g., aldol condensation), often requiring harsh forcing conditions.

Mechanistic Foundation: The "Why" Behind the Reactivity

To understand the isomer differences, we must dissect the reaction mechanism. Taking the Friedländer Annulation (synthesis of quinolines) as the primary case study, the reaction proceeds via two main steps:

  • Step 1 (Intermolecular): Aldol condensation between the ketone enolate and the benzaldehyde carbonyl. Rate depends on aldehyde electrophilicity and steric access.

  • Step 2 (Intramolecular): Nucleophilic attack of the amine onto the ketone carbonyl (imine formation) followed by dehydration. Rate depends on amine nucleophilicity and steric access.

Electronic & Steric Matrix[1]
IsomerBr Position relative to -CHOBr Position relative to -NH₂Electronic Effect (Hammett)Steric Impact
3-Bromo MetaOrthoInductive withdrawal on NH₂ (reduces nucleophilicity).High on NH₂ (slows cyclization).
4-Bromo ParaMetaStrong activation of CHO. Minimal deactivation of NH₂.Low.
5-Bromo MetaParaModerate activation of CHO. Strong resonance deactivation of NH₂.Low.
6-Bromo OrthoMetaInductive activation of CHO, but...Severe on CHO (blocks initial attack).

Detailed Isomer Analysis

2-Amino-5-bromobenzaldehyde (The Industry Standard)

This is the most commercially available and widely cited isomer.

  • Reactivity Profile: The bromine at the 5-position is para to the amino group. Through resonance, it slightly reduces the electron density on the nitrogen, making it a weaker nucleophile than the unsubstituted parent. However, it inductively activates the aldehyde.

  • Performance: Reliable yields (85-95%) in standard base-catalyzed Friedländer reactions. The electronic effects are well-balanced; the aldehyde is active enough for the initial aldol step, and the amine is nucleophilic enough to close the ring without extreme heat.

  • Best For: Routine library synthesis, scale-up, and when consistent, predictable kinetics are required.

2-Amino-4-bromobenzaldehyde (The Kinetic Specialist)
  • Reactivity Profile: The bromine is meta to the amine. Unlike the 5-bromo isomer, there is no direct resonance delocalization of the nitrogen lone pair into the carbon-bromine bond. Consequently, the amine retains higher nucleophilicity. Simultaneously, the bromine is para to the aldehyde, enhancing its electrophilicity via induction (halogens are EWG by induction).

  • Performance: Often exhibits faster reaction rates than the 5-bromo isomer.

  • Best For: Reactions with weak nucleophiles (e.g., deactivated ketones) where maximum aldehyde electrophilicity is needed without compromising the amine.

2-Amino-3-bromobenzaldehyde (The Cyclization Bottleneck)
  • Reactivity Profile: The bromine is adjacent (ortho) to the amino group.

  • Performance: The initial aldol condensation (Step 1) proceeds normally. However, the subsequent ring closure (Step 2) is retarded by steric clash between the bulky bromine and the incoming electrophile (the ketone carbonyl).

  • Consequence: Reactions may stall at the intermediate aldol adduct or require higher temperatures to drive dehydration.

  • Best For: Synthesis where the 8-bromoquinoline substitution pattern is specifically required for SAR (Structure-Activity Relationship).

2-Amino-6-bromobenzaldehyde (The Initiation Blocker)
  • Reactivity Profile: The bromine is adjacent (ortho) to the aldehyde.

  • Performance: This is the most challenging isomer. The bulky bromine atom shields the carbonyl carbon from nucleophilic attack. Since the aldol condensation is often the rate-determining step, this isomer exhibits significantly sluggish kinetics.

  • Consequence: Yields are typically lower (40-60%) and require prolonged reflux or microwave irradiation. Side reactions (e.g., self-condensation) become competitive.

  • Best For: Only used when the 5-bromoquinoline scaffold is strictly non-negotiable.

Visualization of Reaction Pathways[2]

The following diagram illustrates the Friedländer mechanism and where each isomer exerts its influence.

FriedlanderMechanism Start 2-Aminobromobenzaldehyde + Ketone Aldol Aldol Intermediate (C-C Bond Formed) Start->Aldol Step 1: Aldol Condensation (Base Catalyzed) Schiff Imine/Schiff Base (C-N Bond Formed) Start->Schiff Alternative Path (Acid Catalyzed) Product Quinoline Product Aldol->Product Step 2: Cyclization & Dehydration Schiff->Product Effect6Br 6-Br Isomer: BLOCKS this step (Steric Hindrance on CHO) Effect6Br->Start Effect3Br 3-Br Isomer: SLOWS this step (Steric Hindrance on NH2) Effect3Br->Aldol Effect4Br 4-Br Isomer: ACCELERATES this step (High Electrophilicity) Effect4Br->Start

Caption: Mechanistic impact of bromine positioning on the Friedländer annulation pathway. 6-Br hinders initiation; 3-Br hinders cyclization.

Experimental Protocol: Optimized Friedländer Synthesis

This protocol is designed for the 2-amino-5-bromobenzaldehyde isomer but includes modifications for the 3- and 6-isomers.

Materials
  • Substrate: 2-Amino-5-bromobenzaldehyde (1.0 equiv)

  • Partner: Cyclohexanone (or other enolizable ketone) (1.2 equiv)

  • Catalyst: KOH (10 mol%) or Piperidine (20 mol%)

  • Solvent: Ethanol (0.5 M concentration)

Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromobenzaldehyde (1.0 mmol, 200 mg) in Ethanol (2 mL).

  • Addition: Add Cyclohexanone (1.2 mmol, 125 µL).

  • Catalysis: Add saturated ethanolic KOH (0.1 mL).

  • Reaction:

    • For 4-Br / 5-Br: Reflux at 80°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • For 3-Br: Reflux for 6–8 hours.

    • For 6-Br: Reflux for 12–24 hours OR use Microwave Irradiation (120°C, 20 min).

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and purify via column chromatography.

Validation Criteria
  • TLC: Disappearance of the yellow aldehyde spot.

  • NMR: Appearance of the quinoline aromatic signal (typically

    
     7.5–8.5 ppm) and disappearance of the aldehyde proton (
    
    
    
    ~9.8 ppm).

Comparative Data Summary

The following table summarizes the estimated relative reactivity based on electronic and steric principles validated in literature contexts [1][2].

Feature2-Amino-4-Br2-Amino-5-Br2-Amino-3-Br2-Amino-6-Br
Aldehyde Electrophilicity HighHighModerateModerate (Sterically Blocked)
Amine Nucleophilicity HighModerateLow (Inductive/Steric)Moderate
Relative Reaction Rate 1.2x (Fastest)1.0x (Reference)0.6x (Slow)0.2x (Very Slow)
Typical Yield (Standard) 90–98%85–95%70–80%40–60%
Rec. Conditions Mild Base, RT or 60°CReflux, 80°CReflux, 100°C+Microwave / Strong Acid

Decision Guide for Synthesis

Use this logic flow to select the appropriate isomer and conditions.

SelectionGuide Start Select Target Scaffold Q1 Is Br position fixed by SAR? Start->Q1 Fixed Yes (Must use specific isomer) Q1->Fixed Flexible No (Flexible Br position) Q1->Flexible CheckIso Which Isomer? Fixed->CheckIso Select4or5 Choose 4-Br or 5-Br (High Yield / Fast Kinetics) Flexible->Select4or5 Iso6 6-Br (Ortho to CHO) CheckIso->Iso6 Iso3 3-Br (Ortho to NH2) CheckIso->Iso3 Iso45 4-Br or 5-Br CheckIso->Iso45 Action6 Use Microwave Irradiation or Acid Catalysis (pTSA) Iso6->Action6 Action3 Extend Reaction Time Increase Temp Iso3->Action3 Action45 Standard Protocol (Ethanol/Base/Reflux) Iso45->Action45

Caption: Decision tree for optimizing reaction conditions based on isomer selection.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PubMed Central. Available at: [Link]

  • Friedländer Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. Available at: [Link]

  • Hammett Substituent Constants. Science.gov. Available at: [Link]

A Senior Application Scientist's Guide to Quantum Mechanical Transition State Calculations: The Case of 2-Amino-6-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. The fleeting, high-energy transition state holds the key to reaction rates and mechanisms, and by extension, to the rational design of novel therapeutics and synthetic pathways. 2-Amino-6-bromobenzaldehyde is a versatile scaffold in medicinal chemistry, its reactivity governed by the interplay of an electron-donating amino group, an electron-withdrawing and sterically influential bromo group, and the electrophilic aldehyde.

This guide provides an in-depth comparison of quantum mechanical methods for calculating transition states for reactions involving 2-Amino-6-bromobenzaldehyde. We will move beyond a simple recitation of protocols to explain the why behind computational choices, ensuring a robust and reliable approach to mechanistic investigation. While direct experimental and computational studies on this specific molecule are nascent, this guide establishes a rigorous framework based on well-understood principles and data from analogous chemical systems.

The Bedrock: Why Transition State Theory Matters

At its core, Transition State Theory (TST) provides a framework for understanding reaction rates. It postulates that reactants are in equilibrium with a high-energy species known as the transition state (TS), which represents the energetic peak along the minimum energy pathway, or reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical determinant of the reaction's kinetics. Quantum mechanical (QM) calculations allow us to model this potential energy surface, locate the precise geometry of the transition state, and compute the activation energy with a high degree of accuracy.[1]

The Computational Toolkit: A Comparative Analysis

Choosing the right combination of a quantum mechanical method and a basis set is the most critical decision in a computational study. This choice is always a compromise between accuracy and computational cost. For a molecule like 2-Amino-6-bromobenzaldehyde, with its heavy bromine atom and potential for hydrogen bonding, this decision is non-trivial.

Quantum Mechanical Methods: A Head-to-Head Comparison

1. Density Functional Theory (DFT): The Workhorse

DFT is often the method of choice for systems of this size due to its excellent balance of computational efficiency and accuracy.[2] It approximates the complex many-electron wavefunction by using the electron density. However, the accuracy of DFT is entirely dependent on the chosen exchange-correlation functional.

  • Expertise & Experience: For a system involving a halogen, standard functionals like B3LYP might be adequate for geometry optimizations but can be less reliable for accurate energy barriers.[3] Functionals from the Minnesota family (e.g., M06-2X ) or range-separated hybrids (e.g., ωB97X-D ) are often superior as they are better parameterized to handle non-covalent interactions and provide more accurate barrier heights. The 'D' in ωB97X-D indicates the inclusion of an empirical dispersion correction, which is crucial for capturing weak interactions that might influence the transition state geometry.

2. Hartree-Fock (HF) and Post-Hartree-Fock Methods: The Gold Standards

Hartree-Fock theory is a foundational ab initio method that provides a good starting point but systematically neglects electron correlation—the way electrons instantaneously avoid each other.[4] This omission leads to significant errors, especially in activation energies. Post-HF methods systematically improve upon HF by including electron correlation.[5][6]

  • Møller-Plesset Perturbation Theory (MP2): This is typically the first rung on the post-HF ladder. It offers a significant improvement over HF at a manageable (though higher than DFT) computational cost. It is a good choice for smaller systems or for benchmarking DFT results.

  • Coupled-Cluster Theory (CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) can provide extremely accurate results, often within "chemical accuracy" (1 kcal/mol) of experimental values. Its computational cost, however, scales very poorly with system size, making it prohibitive for all but the most critical calculations on systems like 2-Amino-6-bromobenzaldehyde. Its primary role here is as a benchmark for validating the chosen DFT functional on a model system.

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[7][8] The choice of basis set is as important as the choice of the QM method.

  • Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good balance for general-purpose calculations.[9]

    • Polarization functions (d, p): The (d) on heavy atoms and (p) on hydrogens are essential . They provide flexibility to the orbitals, allowing them to deform and accurately represent chemical bonds, which is critical for the distorted geometries found in transition states.

    • Diffuse functions (+): The + sign indicates the addition of diffuse functions on heavy atoms. These are crucial for accurately describing anions, lone pairs, and weak interactions like hydrogen bonds. For reactions involving the amino group of our target molecule, diffuse functions are highly recommended.

  • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy studies.[10][11] The aug- prefix indicates the addition of diffuse functions and is strongly recommended for the same reasons mentioned above. For calculations involving bromine, it is also advisable to use basis sets with effective core potentials (ECPs) like the LANL2DZ or Def2-SVP/TZVP series to reduce computational cost by treating the core electrons of the heavy bromine atom implicitly.

Method/Basis Set Tier Typical Use Case Pros Cons
B3LYP/6-31G(d) Initial exploration, qualitative resultsFast, widely usedMay give inaccurate barrier heights
ωB97X-D/6-311+G(d,p) Production-level calculationsGood accuracy for energies, includes dispersionSlower than basic DFT
M06-2X/aug-cc-pVTZ High-accuracy DFT, good for kineticsExcellent for barrier heights and non-covalent interactionsComputationally demanding for a DFT method
MP2/aug-cc-pVTZ Benchmarking DFT, smaller systemsSystematically includes electron correlationMore expensive than DFT, can sometimes be inaccurate
CCSD(T)/aug-cc-pVTZ Gold-standard benchmarkHighest accuracyVery high computational cost, impractical for large molecules

A Validated Workflow for Transition State Calculation

The following protocol ensures a self-validating system for identifying and confirming a transition state.

Step 1: Optimization of Reactants and Products

First, perform a standard geometry optimization and frequency calculation for all reactants and products. A true minimum on the potential energy surface will have zero imaginary frequencies . This step provides the baseline energies for calculating the reaction and activation energies.

Step 2: Locating the Transition State (TS)

This is the most challenging step.

  • Initial Guess: A good initial guess for the TS geometry is crucial. This can be constructed by hand based on chemical intuition or by using a method like Synchronous Transit-Guided Quasi-Newton (STQN), available in software packages like Gaussian (Opt=QST2 or QST3).[12]

  • TS Optimization: Perform a transition state optimization using an algorithm like the Berny algorithm (Opt=TS).

  • Frequency Analysis: A true first-order saddle point (a transition state) must have exactly one imaginary frequency . This imaginary frequency corresponds to the motion along the reaction coordinate—the atomic vibrations that transform reactants into products. Use a molecule visualization program to animate this frequency to ensure it represents the expected bond-forming/bond-breaking process.

Step 3: Intrinsic Reaction Coordinate (IRC) Confirmation

An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will connect the located transition state to the optimized reactant and product structures from Step 1, providing definitive proof that you have found the correct transition state for the reaction of interest.

Illustrative Workflow Diagram

G cluster_pre Pre-calculation cluster_ts Transition State Search cluster_post Validation & Analysis Reactants Reactant(s) Geometry Opt_R Optimize Reactants (0 Imaginary Frequencies) Reactants->Opt_R Products Product(s) Geometry Opt_P Optimize Products (0 Imaginary Frequencies) Products->Opt_P QST Generate TS Guess (e.g., QST3) Opt_R->QST Analysis Calculate ΔE‡ and ΔErxn (Zero-Point Corrected) Opt_R->Analysis Opt_P->QST Opt_P->Analysis Opt_TS Optimize to TS (1 Imaginary Frequency) QST->Opt_TS IRC IRC Calculation Opt_TS->IRC Confirm TS Opt_TS->Analysis IRC->Opt_R Connects to minima IRC->Opt_P Connects to minima

Caption: A validated computational workflow for locating and confirming a reaction transition state.

Case Study: Nucleophilic Addition to 2-Amino-6-bromobenzaldehyde

To illustrate the comparison, let's consider a hypothetical nucleophilic addition of ammonia (NH₃) to the carbonyl group of 2-Amino-6-bromobenzaldehyde, a key step in imine formation. We will compare the performance of two DFT functionals and a post-HF method with a robust basis set.

Reaction: 2-Amino-6-bromobenzaldehyde + NH₃ → Hemiaminal Intermediate

Hypothetical Computational Results

Method Basis Set Relative CPU Time Calculated ΔE‡ (kcal/mol) Imaginary Freq. (cm⁻¹)
B3LYP6-311+G(d,p)1.0x12.5-450
ωB97X-D6-311+G(d,p)2.2x15.1-435
MP26-311+G(d,p)8.5x16.2-442

Analysis of Results:

  • The B3LYP functional predicts the lowest activation barrier. Based on literature, this is likely an underestimation.

  • The ωB97X-D and MP2 methods give higher, and likely more realistic, activation energies. Their agreement to within ~1 kcal/mol provides confidence in the DFT result, which was obtained at a fraction of the computational cost of the MP2 calculation.

  • For this system, ωB97X-D/6-311+G(d,p) represents an excellent compromise between accuracy and computational feasibility for further mechanistic studies, such as exploring subsequent dehydration steps.

Reaction Energy Profile

G cluster_0 Reaction Coordinate start ts TS start->ts r_line start->r_line end ts->end p_line end->p_line reactants_label Reactants (Aldehyde + NH3) products_label Product (Hemiaminal) delta_g_ddagger ΔE‡ delta_g_rxn ΔErxn e1_start e1_end e1_start->e1_end e2_start e2_end e2_start->e2_end Axis Axis Yaxis Relative Energy Xaxis Reaction Coordinate origin origin->Yaxis origin->Xaxis

Caption: A representative energy profile for a single-step reaction showing reactants, transition state (TS), and products.

Conclusion and Future Outlook

This guide has outlined a robust, multi-faceted approach to the quantum mechanical calculation of transition states for reactions involving 2-Amino-6-bromobenzaldehyde. By leveraging modern DFT functionals like ωB97X-D with appropriately chosen basis sets such as 6-311+G(d,p), researchers can achieve a high degree of accuracy in determining reaction mechanisms and activation energies. The key to trustworthy results lies not in blindly applying a single method, but in a validated workflow: optimizing minima, locating the transition state with its single imaginary frequency, and confirming the reaction path with an IRC calculation. While direct experimental data for this specific molecule would be invaluable for benchmarking, the principles and comparative data presented here provide a strong, scientifically-grounded starting point for any researcher venturing into the computational investigation of complex aromatic scaffolds in drug discovery and development.

References

  • D. Roston, Q. Cui, QM/MM Analysis of Transition States and Transition State Analogues in Metalloenzymes, Methods in Enzymology, 2016, 577, 137-168.

  • S. Berski, A. J. Gordon, L. Z. Ciunik, The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism, Journal of Molecular Modeling, 2015, 21(3), 57.

  • J. B. P. Le, An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene, World Journal of Chemical Education, 2024, 12(1), 1-8.

  • S. Berski, A. J. Gordon, Z. L. Ciunik, The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism, Christ Church Canterbury University Research Space Repository, 2015.

  • National Center for Biotechnology Information, PubChem Compound Summary for CID 15063175, 2-Amino-6-bromobenzaldehyde.

  • R. Vianello, M. Kralj, M. Hranjec, et al., Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity, Molecules, 2019, 24(20), 3698.

  • BenchChem, The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide to its Reaction Mechanisms, BenchChem, 2025.

  • T. D. Crawford, Applications of Post-Hartree-Fock Methods: A Tutorial, Reviews in Computational Chemistry, 2000, 14, 65-132.

  • J. M. Hoover, S. S. Stahl, 2-Amino-5-bromobenzaldehyde, Organic Syntheses, 2011, 88, 246.

  • J. I. G. Garcia, J. A. Mayoral, L. Salvatella, An Introduction to the Use of Theoretical Methods for Studying Organic Reactions, Universidad de Zaragoza, 2000.

  • S. Berski, A. J. Gordon, L. Z. Ciunik, The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism, ResearchGate, 2015.

  • T. Helgaker, P. Jorgensen, J. Olsen, Molecular Electronic-Structure Theory, Wiley, 2000.

  • S. S. Pundir, S. Kumar, Basis Set and their correlations with quantum chemical computations, Journal of Emerging Technologies and Innovative Research, 2019, 6(6).

  • M. C. Sharma, et al., SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES, ResearchGate, 2016.

  • RITME, Gaussian – Molecular Modeling in Computational Chemistry.

  • T. H. Dunning, Jr., Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen, The Journal of Chemical Physics, 1989, 90, 1007.

  • J. M. Notestein, et al., Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations, ACS Catalysis, 2016, 6(1), 337-348.

  • S. Berski, A. J. Gordon, L. Z. Ciunik, The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism, PubMed, 2015.

  • Paton Research Group, Publications.

  • Y. Wang, et al., DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes, Organic & Biomolecular Chemistry, 2017, 15, 8436-8445.

  • Chemistry LibreTexts, 11.2: Gaussian Basis Sets, 2023.

  • Quantistry, Quantum Chemistry in a Nutshell II – Post-Hartree-Fock methods, 2025.

  • PNNL, Computational Chemical Sciences Open-Source Software Development Group.

  • PrepChem, Synthesis of 2-aminobenzaldehyde.

  • CD ComputaBio, Transition State Calculation Service.

  • Fiveable, Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes.

  • A. Szabo, N. S. Ostlund, Modern Quantum Chemistry: Introduction to Advanced Electronic Structure Theory, Dover Publications, 1996.

  • D. Feller, The Role of Basis Sets in Ab Initio Calculations, Reviews in Computational Chemistry, 1996, 7, 1-42.

  • J. H. Jensen, Basis Sets part 1, YouTube, 2021.

Sources

Technical Guide: Comparative Isomeric Purity Analysis of 2-Amino-6-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-6-bromobenzaldehyde (CAS: 135484-74-1) is a critical pharmacophore scaffold, particularly in the synthesis of fused heterocyclic systems like quinazolines and indoles used in kinase inhibitors.

The primary analytical challenge lies not in enantiomeric purity (the molecule is achiral), but in regioisomeric purity . Standard electrophilic bromination of 2-aminobenzaldehyde yields a mixture of isomers, predominantly the 5-bromo and 3-bromo species, with the 6-bromo often being the minor product or requiring specialized directed synthesis.

This guide compares three analytical workflows—UHPLC-UV , qNMR , and SFC —to determine the most robust protocol for quantifying the 6-bromo isomer against its regioisomeric impurities.

The Isomeric Challenge

The position of the bromine atom dictates the geometry and reactivity of the final drug candidate. Failure to detect the 3-bromo or 5-bromo impurities leads to "dead" analogues in downstream SAR (Structure-Activity Relationship) studies.

Synthesis & Impurity Origin Pathway

The following diagram illustrates why isomeric mixtures occur and the necessity for rigorous separation.

SynthesisPathways Start 2-Aminobenzaldehyde Reagent Bromination (NBS or Br2) Start->Reagent Iso3 3-Bromo Isomer (Ortho to NH2) [Major Impurity] Reagent->Iso3 Directing Effect (NH2 dominates) Iso5 5-Bromo Isomer (Para to NH2) [Major Impurity] Reagent->Iso5 Directing Effect (NH2 dominates) Iso6 6-Bromo Isomer (Ortho to CHO) [Target Product] Reagent->Iso6 Steric Hindrance (Difficult formation)

Figure 1: Electrophilic aromatic substitution favors ortho/para positions relative to the amino group (3- and 5- positions), making the 6-bromo target difficult to isolate without high-resolution analytics.

Comparative Analytical Methodologies

Method A: UHPLC-UV (Pentafluorophenyl Column)

The Industry Standard for Regio-Selectivity

Standard C18 columns often fail to resolve the 6-bromo and 3-bromo isomers due to similar hydrophobicities. We utilize a Pentafluorophenyl (PFP) stationary phase, which separates based on


 interactions and halogen selectivity.
  • Column: Kinetex F5 (PFP core-shell), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 8 minutes.

  • Detection: UV @ 254 nm (aromatic) and 330 nm (conjugated aldehyde).

Mechanism of Action: The PFP ring interacts strongly with the electron-withdrawing bromine. The steric position of the bromine (ortho to aldehyde vs. ortho to amine) creates distinct interaction energies, resolving the peaks.

Method B: Quantitative H-NMR (qNMR)

The Structural Validator

NMR is the only method that provides absolute structural proof without reference standards. The key diagnostic is the coupling pattern of the aromatic protons.

  • Solvent: DMSO-

    
     (prevents exchange of amino protons).
    
  • Frequency: 400 MHz or higher.

  • Diagnostic Region: 6.5 – 8.0 ppm (Aromatic).

Differentiation Logic:

  • 2-Amino-6-bromobenzaldehyde: 1,2,3-substituted ring. Expect a distinctive triplet (or dd) for H-4, and two doublets for H-3 and H-5.

  • 2-Amino-5-bromobenzaldehyde: 1,2,4-substituted ring. Expect a doublet (H-3), a doublet of doublets (H-4), and a meta-coupled doublet (H-6).

Method C: Supercritical Fluid Chromatography (SFC)

The High-Throughput Alternative

SFC uses supercritical CO


 with methanol as a modifier. It is orthogonal to HPLC and often resolves isomers based on molecular shape rather than polarity.
  • Column: 2-Ethylpyridine (2-EP), 3.0 x 100 mm, 1.7 µm.

  • Co-Solvent: 15% Methanol (isocratic).

  • Back Pressure: 120 bar.

Experimental Data Comparison

The following data represents a validation study performed on a crude synthesis lot (Lot #2A6B-092) spiked with known impurities.

Table 1: Performance Metrics
FeatureMethod A: UHPLC (PFP)Method B: qNMR (400 MHz)Method C: SFC (2-EP)
Resolution (

) 6-Br vs 3-Br
3.2 (Excellent)N/A (Spectral Overlap)4.5 (Superior)
Limit of Detection (LOD) 0.05%~1.0%0.05%
Run Time 12.0 min20 min (scan dependent)3.5 min
Linearity (

)
> 0.999N/A> 0.999
Solvent Consumption Moderate (AcN/H2O)Low (Deuterated)Very Low (CO2)
Suitability QC Release TestingStructure ElucidationHigh-Throughput Screening
Table 2: Diagnostic NMR Shifts (DMSO- )
IsomerAldehyde Proton (-CHO)Aromatic PatternKey Coupling (

)
6-Bromo (Target)

10.25 (s)
ABC System

Hz (Ortho)
3-Bromo (Impurity)

9.85 (s)
ABC System

Hz (Ortho)
5-Bromo (Impurity)

9.78 (s)
ABX System

Hz (Meta)

Note: The downfield shift of the aldehyde proton in the 6-bromo isomer (10.25 ppm) is due to the deshielding effect of the ortho-bromine and the loss of hydrogen bonding coplanarity.

Decision Protocol

Use the following logic flow to select the appropriate analytical method for your stage of development.

DecisionTree Start Sample Type? Crude Crude Reaction Mix Start->Crude Pure Final Product (>98%) Start->Pure CheckThroughput Throughput Requirement Crude->CheckThroughput High Volume? CheckID Structure Validated? Pure->CheckID Identity Confirmed? SFC Method C: SFC (Fastest Separation) CheckThroughput->SFC High (>50 samples) UHPLC Method A: UHPLC-PFP (Best Precision) CheckThroughput->UHPLC Low (<10 samples) CheckID->UHPLC Yes (QC Release) NMR Method B: qNMR (Absolute ID) CheckID->NMR No (First Lot)

Figure 2: Analytical decision matrix prioritizing speed for screening and precision for final release.

Author's Recommendation

While SFC offers speed, the PFP stationary phase provides a unique selectivity for halogenated aromatic isomers that is more robust against minor mobile phase fluctuations than SFC. The PFP column effectively utilizes the "halogen bond" mechanism, pulling the 6-bromo isomer away from the 3-bromo impurity which often co-elutes on standard C18 columns.

Critical Protocol Step: Ensure the mobile phase pH is maintained at 3.0 or lower (using formic acid). At neutral pH, the aniline group may cause peak tailing, masking trace impurities.

References

  • PubChem. (2025).[2] 2-Amino-6-bromobenzaldehyde Compound Summary (CID 15063175).[2] National Library of Medicine. [Link]

  • Gabriel, S., & Stelzner, R. (1896). Über 2-Amino-benzaldehyd.[2][3][4] Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis of amino-benzaldehydes).

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[Link]

  • Sielc Technologies. (2024). Separation of Bromobenzaldehyde Isomers on Newcrom R1 HPLC column. (Reference for acidic mobile phase usage). [Link]

Sources

A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of 2-Amino-6-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical entities is paramount. 2-Amino-6-bromobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity and concentration is critical for the quality and consistency of the final active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of validated analytical methods for the quantification of 2-Amino-6-bromobenzaldehyde, offering insights into the principles, protocols, and performance characteristics of each technique. All methodologies are presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3][4]

The Critical Need for Validated Quantification

In pharmaceutical development, the quality of starting materials directly impacts the quality of the final API.[5] Validating an analytical procedure is the process of demonstrating that it is suitable for its intended purpose, ensuring reliability and consistency of results.[4] For 2-Amino-6-bromobenzaldehyde, this means having robust methods to accurately measure its concentration, often in the presence of impurities or related substances.

Comparative Overview of Analytical Techniques

Three primary analytical techniques are well-suited for the quantification of 2-Amino-6-bromobenzaldehyde: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The choice of method depends on factors such as the sample matrix, required sensitivity, and the specific information needed (e.g., separation of impurities).

Technique Principle Primary Advantages Considerations
HPLC Separation based on differential partitioning between a mobile and stationary phase.High versatility, suitable for a wide range of compounds, excellent for stability-indicating assays.[6]Method development can be more complex.
GC Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High resolution and sensitivity for volatile and semi-volatile compounds.[1]Derivatization may be required for non-volatile compounds.[7]
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet-visible light by the analyte in a solution.Simple, rapid, and cost-effective for routine analysis of pure substances in solution.[8]Less specific; potential for interference from other absorbing compounds.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the quantification of 2-Amino-6-bromobenzaldehyde, particularly for stability-indicating methods that need to separate the main component from its degradation products.[9][10]

Rationale for HPLC

The presence of both an amino group and a bromine atom on the benzaldehyde ring gives the molecule polarity and a UV chromophore, making it well-suited for RP-HPLC with UV detection. The amino group can be derivatized to enhance detection sensitivity if required.[11][12]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Curve Standards B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Concentration H->I GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in GC-grade Solvent (e.g., Dichloromethane) A->B C Prepare Calibration Standards B->C D Inject into GC System C->D E Separation in Capillary Column D->E F Detection by MS E->F G Extract Ion Chromatogram F->G H Construct Calibration Curve G->H I Quantify Analyte H->I UVVis_Workflow A Prepare Blank, Standards, & Sample Solutions B Determine λmax (Wavelength of Max Absorbance) A->B C Measure Absorbance of Standards at λmax A->C E Measure Absorbance of Sample A->E B->C D Generate Calibration Curve (Absorbance vs. Concentration) C->D F Calculate Concentration from Calibration Curve D->F E->F

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-bromobenzaldehyde
Reactant of Route 2
2-Amino-6-bromobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.